Technical Documentation Center

N-(2-aminopyridin-4-yl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-aminopyridin-4-yl)acetamide
  • CAS: 144672-55-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling of N-(2-aminopyridin-4-yl)acetamide

Executive Summary & Structural Context In small-molecule drug discovery, the physicochemical profile of a lead compound dictates its pharmacokinetic fate. N-(2-aminopyridin-4-yl)acetamide (CAS: 144672-55-9) represents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In small-molecule drug discovery, the physicochemical profile of a lead compound dictates its pharmacokinetic fate. N-(2-aminopyridin-4-yl)acetamide (CAS: 144672-55-9) represents a highly functionalized, low-molecular-weight pharmacophore frequently utilized in kinase inhibitors and targeted therapeutics. The molecule consists of a central pyridine ring substituted with an electron-donating ortho-amino group and a para-acetamido group.

As a Senior Application Scientist, I approach the profiling of this compound by analyzing the electronic interplay between its substituents. The dynamic equilibrium between its neutral and protonated states at physiological pH governs its solubility, membrane partitioning, and ultimate bioavailability. This whitepaper details the causality behind its physicochemical behavior and outlines self-validating experimental workflows for precise property determination.

Molecular Descriptors & Topological Analysis

Before initiating wet-lab profiling, we must establish the theoretical baseline of the compound. The topological polar surface area (TPSA) and hydrogen-bonding metrics provide predictive insights into membrane permeability.

The TPSA of 68.01 Ų is calculated by summing the contributions of the pyridine nitrogen (12.89 Ų), the aromatic primary amine (26.02 Ų), and the secondary amide (29.10 Ų). This value falls perfectly within the optimal range for oral bioavailability (< 140 Ų) and suggests potential blood-brain barrier (BBB) penetration (< 90 Ų), though the high hydrogen-bond donor count may restrict passive CNS exposure.

Table 1: Baseline Physicochemical Properties
PropertyValueStructural Causality & Significance
Molecular Formula C₇H₉N₃O-
Molecular Weight 151.17 g/mol Highly efficient for Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Donors 3Derived from the -NH₂ (2) and amide -NH (1); critical for target solvation.
Hydrogen Bond Acceptors 4Lipinski definition (all N and O atoms); facilitates aqueous solubility.
TPSA 68.01 ŲOptimal for transcellular passive diffusion across the gastrointestinal tract.
Rotatable Bonds 2Low conformational flexibility minimizes entropic penalties upon target binding.

Acid-Base Chemistry: Mechanistic pKa Profiling

The basicity of the pyridine nitrogen is the central physicochemical pivot for N-(2-aminopyridin-4-yl)acetamide.

Mechanistic Causality: The unsubstituted pyridine ring has a baseline pKa of ~5.2. The addition of the 2-amino group introduces a strong positive resonance (+R) effect, pushing electron density onto the pyridine nitrogen and significantly raising its pKa. Conversely, the 4-acetamido group exerts a dual effect: an inductive electron-withdrawing (-I) effect and a weak +R effect. Because the acetamido group is positioned para to the pyridine nitrogen, the resonance stabilization of the protonated state is maintained, though heavily attenuated compared to a free amine due to the competing amide carbonyl. The net result is an estimated basic pKa of ~7.2.

Because the pKa is near physiological pH (7.4), the compound exists in a dynamic equilibrium, optimizing both solubility (via the protonated cation) and permeability (via the neutral species). To measure this accurately, we utilize potentiometric titration coupled with co-solvent extrapolation[1].

Experimental Protocol: Self-Validating Potentiometric Titration

Due to the potentially limited aqueous solubility of the neutral species, a purely aqueous titration will likely precipitate the compound, invalidating the electrode response. We must use a methanol-water co-solvent system and apply the Yasuda-Shedlovsky extrapolation.

  • Sample Preparation: Prepare 0.15 M KCl aqueous solutions with varying weight percentages of methanol (e.g., 20%, 30%, 40%, 50% wt%). Dissolve 1-2 mg of the compound in each mixture.

  • System Calibration (Self-Validation Step): Execute a blank titration of the solvent mixture without the compound. This calibrates the glass electrode (Four-Plus™ method) and ensures the system accurately accounts for the ionization of water and the co-solvent. If the blank titration curve deviates from theoretical Nernstian behavior, the electrode must be reconditioned.

  • Titration: Titrate the sample with standardized 0.1 M HCl to pH 2.0, then reverse-titrate with 0.1 M KOH to pH 11.0 under an argon atmosphere to prevent CO₂ absorption.

  • Data Acquisition: Generate Bjerrum plots to calculate the apparent pKa (psKa) for each methanol concentration.

  • Yasuda-Shedlovsky Extrapolation: Plot the psKa against the inverse dielectric constant ( 1/ϵ ) of the solvent mixtures. Use the linear regression equation ( psKa+log[H2​O]=a/ϵ+b ) to extrapolate the true aqueous pKa at the dielectric constant of pure water ( ϵ=78.3 ).

pKa_Workflow A Sample Prep (Methanol/Water) 0.15 M KCl C Potentiometric Titration (0.1 M HCl / KOH) A->C B Electrode Calibration (Blank Titration) B->C D Bjerrum Plot Analysis (Calculate psKa) C->D E Yasuda-Shedlovsky Extrapolation (psKa vs Dielectric Constant) D->E F Final Aqueous pKa Validation E->F

Figure 1: Self-validating potentiometric titration workflow for pKa determination.

Lipophilicity & Partitioning Dynamics

Lipophilicity (LogP) dictates how the compound interacts with lipid bilayers and metabolizing enzymes. Given the highly polar nature of the amino and acetamido groups, the estimated LogP for N-(2-aminopyridin-4-yl)acetamide is ~0.8.

Mechanistic Causality: The low LogP ensures excellent aqueous solubility but relies heavily on the neutral fraction of the molecule for passive transcellular diffusion. At pH 7.4, the distribution coefficient (LogD) will be slightly lower than LogP due to the partial protonation of the pyridine ring. To accurately determine LogP, we employ the gold-standard Shake-Flask Method [1.11].

Experimental Protocol: Shake-Flask Method (OECD TG 107)
  • Phase Pre-Saturation (Critical Causality): Stir n-octanol and aqueous buffer (pH 7.4, 0.15 M ionic strength) together for 24 hours prior to the experiment. Why? If un-saturated phases are used, they will mutually dissolve during the shaking process, altering the phase volume ratio and artificially skewing the calculated partition coefficient.

  • Compound Dissolution: Dissolve the compound in the pre-saturated aqueous phase at a concentration strictly below its solubility limit to prevent micelle formation.

  • Equilibration: Mix the aqueous phase with n-octanol in a silanized glass vial at three different phase ratios (1:1, 1:2, and 2:1). Shake mechanically at 100 rpm for 24 hours at 25°C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification & Self-Validation: Quantify the drug concentration in both the aqueous ( Caq​ ) and octanol ( Coct​ ) phases using RP-HPLC-UV.

    • Self-Validating System: Calculate the total mass recovered from both phases. A mass balance recovery of < 95% triggers an automatic failure of the run, indicating non-specific binding to the glass vial or compound degradation at the water-octanol interface.

Partitioning A Aqueous Phase (pH 7.4) Total Drug Concentration B Protonated Species (BH+) High Aqueous Solubility A->B pKa ~ 7.2 C Neutral Species (B) Membrane Permeable A->C Deprotonation D Lipid Bilayer / Octanol Phase (LogP Partitioning) C->D Passive Diffusion

Figure 2: pH-dependent partitioning and equilibrium dynamics of the compound.

Conclusion

The physicochemical profile of N-(2-aminopyridin-4-yl)acetamide is defined by the delicate electronic balance between its 2-amino and 4-acetamido substituents. By understanding the causality behind its pKa (~7.2) and LogP (~0.8), drug development professionals can leverage this scaffold to design highly soluble, optimally permeable therapeutics. The self-validating protocols outlined herein ensure that any data generated for this compound is robust, reproducible, and ready for regulatory submission.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition. John Wiley & Sons. URL:[Link]

  • European Chemicals Agency (ECHA) / OECD (1995). OECD Test Guideline 107, Partition Coefficient (n-octanol/water): Shake Flask Method. URL:[Link]

  • NextSDS Database (2024). N-(2-aminopyridin-4-yl)acetamide — Chemical Substance Information (CAS 144672-55-9). URL:[Link]

Sources

Exploratory

Mechanistic Utility and Synthetic Profiling of N-(2-aminopyridin-4-yl)acetamide in Kinase Inhibitor Design

Executive Summary N-(2-aminopyridin-4-yl)acetamide (CAS: 144672-55-9) is a highly privileged heterocyclic building block extensively utilized in modern medicinal chemistry and drug discovery. Rather than acting as a stan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-aminopyridin-4-yl)acetamide (CAS: 144672-55-9) is a highly privileged heterocyclic building block extensively utilized in modern medicinal chemistry and drug discovery. Rather than acting as a standalone therapeutic, this compound is engineered as an intermediate to construct targeted kinase inhibitors (TKIs). Its structural duality—combining a bidentate 2-aminopyridine hinge-binding core with a functionalizable 4-acetamide vector—enables precise interactions within the ATP-binding pockets of kinases such as PI3K, ALK, and CDKs. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in structure-based drug design, and self-validating synthetic workflows.

Physicochemical Profiling & Structural Analysis

The molecular architecture of N-(2-aminopyridin-4-yl)acetamide is specifically adapted for aqueous solubility and complementary hydrogen bonding. The pyridine core enhances solubility in organic solvents during synthesis while providing a critical interaction point for biological targets 1.

Table 1: Key Physicochemical Properties

PropertyValueStructural Causality
Chemical Name N-(2-aminopyridin-4-yl)acetamideDefines the regiochemistry critical for target binding.
CAS Number 144672-55-9Primary identifier for regulatory and procurement tracking 1.
Molecular Formula C7H9N3OLow molecular weight (151.17 g/mol ) ideal for fragment-based design.
H-Bond Donors 2 (Amino -NH₂, Amide -NH)Essential for donating protons to kinase hinge backbone carbonyls.
H-Bond Acceptors 3 (Pyridine =N-, Amide C=O/NH)Pyridine nitrogen acts as a primary acceptor from the hinge NH.
Topological Polar Surface Area 68.0 ŲOptimal for membrane permeability while maintaining solubility.

Mechanistic Utility: The Hinge-Binding Paradigm

In structure-based drug design, the 2-aminopyridine moiety is a classic "hinge-binding motif." It acts as an ATP-competitive inhibitor by forming a highly stable, bidentate hydrogen-bond network with the hinge region of the kinase domain 2.

Specifically, the pyridine nitrogen accepts a hydrogen bond from the backbone NH of a hinge residue (e.g., Valine or Cysteine), while the exocyclic 2-amino group donates a hydrogen bond to the adjacent backbone carbonyl 3. The acetamide group at the 4-position serves a dual purpose: it improves the physicochemical profile and acts as a vector directing subsequent structural elaborations toward the solvent channel or specific allosteric pockets, a strategy successfully employed in the optimization of PI3Kβ and ALK1 inhibitors 45.

G cluster_kinase Kinase Hinge Region (e.g., Val/Glu) cluster_ligand N-(2-aminopyridin-4-yl)acetamide Core Hinge_NH Hinge Backbone NH (H-bond Donor) Pyr_N Pyridine Nitrogen (H-bond Acceptor) Hinge_NH->Pyr_N Hydrogen Bond Hinge_CO Hinge Backbone C=O (H-bond Acceptor) Acetamide 4-Acetamide Group (Solvent Vector) Pyr_N->Acetamide Structural Link Amino_NH 2-Amino Group (H-bond Donor) Amino_NH->Hinge_CO Hydrogen Bond Amino_NH->Acetamide Structural Link

Fig 1: Bidentate hydrogen bonding network of the 2-aminopyridine core within a kinase hinge region.

Synthetic Methodologies & Workflows

Synthesizing N-(2-aminopyridin-4-yl)acetamide requires strict regiocontrol. The objective is to selectively acetylate the 4-amino group of 2,4-diaminopyridine while leaving the 2-amino group untouched, which is critical for preserving the hinge-binding capability 2.

Causality of Regioselectivity: The success of this reaction relies on the fundamental pKa and electronic differences between the two amino groups. The lone pair of the 2-amino group is heavily delocalized into the electron-deficient pyridine ring and is inductively deactivated by the adjacent endocyclic nitrogen (pKa ~6.8). Conversely, the 4-amino group retains more aliphatic amine character and is significantly more basic/nucleophilic (pKa ~9.1). By strictly controlling stoichiometry and temperature, electrophilic attack by acetic anhydride occurs exclusively at the 4-position.

Step-by-Step Regioselective Protocol
  • Preparation: Suspend 2,4-diaminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to act as an acid scavenger. Cool the reaction vessel to 0°C using an ice bath to kinetically favor mono-acetylation and prevent exothermic over-reaction.

  • Electrophilic Addition: Add acetic anhydride (Ac₂O, 1.05 eq) dropwise over 30 minutes.

  • Self-Validating Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1). Validation check: The disappearance of the diamine baseline spot and the appearance of a single new spot indicates successful mono-acetylation. If a third, higher-Rf spot appears, it indicates di-acetylation (over-reaction), signaling that the temperature was too high or excess Ac₂O was used.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (EtOAc), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol/water to yield pure N-(2-aminopyridin-4-yl)acetamide.

G SM 2,4-diaminopyridine (Starting Material) Step1 Regioselective Acetylation (Ac2O, TEA, DCM, 0°C) SM->Step1 Nucleophilic Attack Product N-(2-aminopyridin-4-yl)acetamide (CAS: 144672-55-9) Step1->Product C-4 Selectivity QC Analytical QC (1H-NMR, LC-MS) Product->QC Validation

Fig 2: Regioselective synthetic workflow and analytical validation for CAS 144672-55-9.

Analytical Characterization & Validation

To establish a self-validating system, the synthesized compound must be rigorously characterized to confirm that acetylation occurred exclusively at the 4-position.

  • LC-MS (ESI+): The mass spectrum must show a dominant pseudomolecular ion [M+H]⁺ at m/z 152.1. The absence of an m/z 194.1 peak confirms that over-acetylation (di-acetamide) did not occur.

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • Amide NH: ~10.0 ppm (singlet, 1H).

    • Pyridine Core: H6 appears as a doublet at ~7.8 ppm, H5 as a doublet of doublets at ~6.9 ppm, and H3 as a doublet at ~6.7 ppm.

    • 2-Amino NH₂: ~5.8 ppm (broad singlet, 2H). Validation check: The presence of this 2H integration confirms the 2-amino group remains unreacted.

    • Acetamide CH₃: ~2.0 ppm (singlet, 3H).

  • 2D NOESY NMR: To absolutely rule out 2-acetylation, a NOESY experiment should show a spatial correlation between the amide NH (~10.0 ppm) and the pyridine H3/H5 protons, but no correlation with the H6 proton.

By adhering to these stringent analytical checkpoints, researchers can guarantee the structural integrity of N-(2-aminopyridin-4-yl)acetamide before advancing it into complex cross-coupling reactions or kinase binding assays.

References

  • NextSDS. "N-(2-aminopyridin-4-yl)acetamide — Chemical Substance Information." NextSDS Database. Available at: 1

  • BenchChem. "Applications of 2-Acetamidopyridine in Medicinal Chemistry: Application Notes and Protocols." BenchChem Technical Notes. Available at: [[2]]()

  • ACS Medicinal Chemistry Letters. "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif." ACS Publications. Available at: 4

  • National Institutes of Health (NIH) / PMC. "Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues." PMC Archives. Available at: 3

  • ResearchGate. "Identification and optimisation of a series of N-(4-anilino-2-pyridyl)acetamide activin receptor-like kinase 1 (ALK1) inhibitors." Medicinal Chemistry Communication. Available at: 5

Sources

Foundational

N-(2-aminopyridin-4-yl)acetamide: A Privileged Pharmacophore in Kinase Inhibitor Design

Executive Summary The development of small-molecule kinase inhibitors relies heavily on the identification of robust, versatile pharmacophores capable of outcompeting ATP in the highly conserved kinase catalytic domain....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on the identification of robust, versatile pharmacophores capable of outcompeting ATP in the highly conserved kinase catalytic domain. N-(2-aminopyridin-4-yl)acetamide (CAS: 144672-55-9) represents a highly privileged structural motif in modern medicinal chemistry[1]. By combining the established hinge-binding capabilities of the 2-aminopyridine core with the tunable, solvent-directed vector of a 4-acetamide group, this molecule serves as a foundational scaffold for designing highly potent and selective inhibitors against targets such as ALK2, CDK9, JAK, and p38 MAP kinases[2][3][4][5].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic binding paradigms, synthetic methodologies, and biophysical validation workflows associated with the N-(2-aminopyridin-4-yl)acetamide scaffold.

Molecular Architecture & Physicochemical Profiling

The structural elegance of N-(2-aminopyridin-4-yl)acetamide lies in its dual-functional nature. The molecule consists of a central pyridine ring substituted with a primary amine at the C2 position and an acetamide group at the C4 position.

Physicochemical Properties

Understanding the baseline physicochemical properties is critical for predicting pharmacokinetics (PK) and optimizing structure-activity relationships (SAR).

PropertyValuePharmacological Relevance
Chemical Formula C7H9N3OLow molecular weight allows for extensive elaboration without violating Lipinski's Rule of 5.
Molecular Weight 151.17 g/mol [6]High Ligand Efficiency (LE) potential.
H-Bond Donors (HBD) 2 (Primary amine, Amide NH)Critical for interacting with the kinase hinge region backbone carbonyls[4].
H-Bond Acceptors (HBA) 2 (Pyridine N, Amide C=O)Pyridine nitrogen acts as a primary acceptor for hinge backbone amides[4].
Topological Polar Surface Area ~65 ŲOptimal for membrane permeability and oral bioavailability.

Mechanistic Role in Kinase Inhibition: The Hinge-Binding Paradigm

The ATP-binding pocket of most kinases contains a "hinge region"—a segment of the peptide backbone that connects the N-terminal and C-terminal lobes of the kinase domain. The 2-aminopyridine core is a classic ATP-mimetic.

The Donor-Acceptor Doublet

The 2-aminopyridine motif forms a highly stable, dual hydrogen-bond network with the hinge region[2][3].

  • Hydrogen Bond Acceptor: The pyridine nitrogen accepts a hydrogen bond from the backbone amide NH of a hinge residue (e.g., Cys106 in CDK9 or His284 in ALK2)[2][3].

  • Hydrogen Bond Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue[2][3].

The C4-Acetamide Vector (Selectivity Filter)

While the 2-aminopyridine core anchors the molecule, it does not provide kinase selectivity on its own. The addition of the acetamide group at the C4 position is a strategic design choice. The C4 vector projects directly toward the solvent-exposed region or the gatekeeper residue of the ATP pocket[3]. The acetamide moiety can form additional water-mediated hydrogen bonds or steric interactions that differentiate between closely related kinase isoforms (e.g., selectivity for ALK2 over ALK5)[2].

G A 2-Aminopyridine Core (Hinge Binder) B Kinase Hinge Region (e.g., Cys106 / His284) A->B Dual H-Bonds (Donor & Acceptor) C 4-Acetamide Vector (Selectivity Filter) A->C C4 Substitution D Solvent-Exposed Region / Gatekeeper Residue C->D Steric/Polar Interaction

Fig 1. Mechanistic binding model of the 2-aminopyridine-4-acetamide scaffold in the ATP pocket.

Synthetic Methodology: Selective N-Acetylation

Synthesizing N-(2-aminopyridin-4-yl)acetamide requires the selective acylation of 2,4-diaminopyridine.

Causality behind the chemistry: 2,4-diaminopyridine contains two primary amines. However, the 2-amino group is strongly conjugated with the electron-withdrawing pyridine nitrogen, rendering it significantly less nucleophilic than the 4-amino group. By strictly controlling the stoichiometry and temperature, standard amide coupling conditions can selectively acetylate the C4 position without over-acetylating the C2 position[7].

Step-by-Step Protocol: Synthesis of N-(2-aminopyridin-4-yl)acetamide
  • Preparation: Dissolve 1.0 equivalent of 2,4-diaminopyridine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic proton sponge.

  • Controlled Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.05 equivalents of acetyl chloride (or acetic anhydride) dropwise over 30 minutes. Note: Strict temperature control prevents the formation of the di-acetylated byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor progression via LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3). Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure N-(2-aminopyridin-4-yl)acetamide.

  • Validation: Confirm the structure via 1H NMR (look for the distinct singlet of the acetyl methyl group at ~2.1 ppm and the preservation of the broad 2-amino D2O-exchangeable peak).

Biophysical & Biochemical Validation Workflows

To ensure trustworthiness and self-validation in drug discovery, a synthesized hit must be rigorously evaluated through orthogonal assays.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

Purpose: To confirm direct target engagement by measuring the stabilization of the kinase protein upon ligand binding (ΔTm)[2].

  • Protocol:

    • Prepare a master mix containing the purified recombinant kinase domain (e.g., ALK2 or CDK9) at 2 μM and SYPRO Orange dye (5x final concentration) in assay buffer (HEPES pH 7.5, 150 mM NaCl).

    • Dispense 19 μL of the protein-dye mix into a 96-well PCR plate.

    • Add 1 μL of N-(2-aminopyridin-4-yl)acetamide (100 μM final concentration in DMSO). Use DMSO alone as a negative control and a known high-affinity inhibitor (e.g., Staurosporine) as a positive control.

    • Run a melt curve from 25 °C to 95 °C (1 °C/min) using a RT-PCR machine, monitoring fluorescence. Calculate the derivative of the melt curve to find the melting temperature (Tm). A positive ΔTm > 2 °C indicates target engagement.

X-ray Crystallography

Purpose: To validate the predicted binding pose and the dual hydrogen-bond network at the hinge region[2][3].

  • Protocol: Co-crystallize the kinase domain with a 5-fold molar excess of the inhibitor using vapor diffusion. Solve the structure via molecular replacement. The resulting electron density map should clearly resolve the distance between the pyridine nitrogen and the hinge backbone amide (< 3.2 Å).

G S1 Compound Synthesis (Selective Acetylation) S2 Thermal Shift Assay (ΔTm) (Target Engagement) S1->S2 Primary Screen S3 X-ray Crystallography (Pose Validation) S2->S3 Structural Validation S4 In Vitro Kinase Assay (IC50 Determination) S2->S4 Biochemical Profiling S5 SAR Optimization (Iterative Design) S3->S5 Rational Design S4->S5

Fig 2. High-throughput biophysical and biochemical validation workflow for kinase inhibitors.

Structure-Activity Relationship (SAR) & Optimization

To demonstrate the critical nature of the 2-aminopyridine-4-acetamide scaffold, we can compare it against structural analogs. The table below summarizes the theoretical SAR impact of modifying the hinge-binding core and the C4 vector based on literature precedents[2][3][5].

Compound ScaffoldHinge Binding MotifC4 SubstitutionTarget KinaseRelative IC50 ImpactPrimary Interaction Mechanism
Analog A 2-Aminopyridine-HALK2 / CDK9BaselineHinge region only (Dual H-bonds).
Analog B Pyridine (No 2-NH2)-NHCOCH3ALK2 / CDK9> 100x LossLoss of H-bond donor to hinge carbonyl.
Analog C 2-Aminopyridine-CH3ALK2 / CDK9Moderate LossInability to form polar interactions in the solvent vector.
N-(2-aminopyridin-4-yl)acetamide 2-Aminopyridine-NHCOCH3ALK2 / CDK9Optimal Hinge binding + Solvent vector H-bonding.

The SAR data clearly indicates that replacing the primary amine at the 2-position drastically reduces potency due to the loss of the critical hydrogen bond donor[2]. Furthermore, the acetamide group at the 4-position is superior to simple alkyl groups, as it provides both hydrogen bond donor and acceptor capabilities to interact with ordered water molecules or polar side chains near the entrance of the ATP pocket[3].

Sources

Exploratory

Spectroscopic Characterization and Validation of N-(2-aminopyridin-4-yl)acetamide: A Methodological Whitepaper

Executive Summary N-(2-aminopyridin-4-yl)acetamide (CAS: 144672-55-9)[1] is a highly versatile building block in medicinal chemistry. With a molecular weight of 151.17 g/mol [2], this compound features a 2-aminopyridine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-aminopyridin-4-yl)acetamide (CAS: 144672-55-9)[1] is a highly versatile building block in medicinal chemistry. With a molecular weight of 151.17 g/mol [2], this compound features a 2-aminopyridine motif—a privileged pharmacophore frequently utilized as a hinge-binding element in the design of ATP-competitive kinase inhibitors.

Differentiating this specific isomer from its 3-acetamido or 5-acetamido counterparts requires rigorous analytical precision. This whitepaper provides an in-depth, self-validating methodological framework for the spectroscopic characterization of N-(2-aminopyridin-4-yl)acetamide using Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS).

Structural & Chemical Profiling

The analytical behavior of N-(2-aminopyridin-4-yl)acetamide is dictated by its dual nitrogen-containing functional groups: a primary amine (-NH₂) at the C-2 position and a secondary amide (-NHAc) at the C-4 position.

  • Hydrogen Bonding Network: The molecule acts as both a strong hydrogen bond donor and acceptor, leading to high polarity.

  • Electronic Effects: Both the amino and acetamido groups are electron-donating via resonance, significantly shielding the ortho and para protons (H-3 and H-5) on the pyridine ring, which dictates the expected chemical shifts in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

The choice of solvent is the most critical variable in the NMR analysis of aminopyridines. Deuterated dimethyl sulfoxide (DMSO-d₆) is explicitly chosen over CDCl₃ or CD₃OD. The Causality: Highly polar aminopyridines exhibit poor solubility in chloroform. More importantly, protic solvents like CD₃OD or D₂O cause rapid deuterium exchange with the -NH₂ and -NH- protons, effectively erasing these signals from the spectrum. DMSO-d₆ lacks exchangeable protons and strongly solvates the molecule, drastically slowing the chemical exchange rate. This allows the primary amine and secondary amide protons to be observed as distinct, quantifiable broad singlets, which are essential for structural confirmation .

The Self-Validating NMR System

Relying solely on 1D ¹H NMR introduces regiochemical ambiguity. To establish a self-validating system , 2D Heteronuclear Multiple Bond Correlation (HMBC) must be employed. The Validation Logic: The system internally verifies the structure by mapping 3-bond (³J_CH) correlations. The amide proton (~10.10 ppm) must show a cross-peak to the C-4 carbon (~148.1 ppm), and the methyl protons (~2.05 ppm) must correlate to the carbonyl carbon (~169.0 ppm). If these specific cross-peaks are absent, the structural assignment is automatically flagged as invalid, preventing downstream synthetic errors.

NMR_Workflow Prep Sample Prep DMSO-d6 OneD_H 1D 1H NMR Prep->OneD_H OneD_C 1D 13C NMR Prep->OneD_C COSY 2D COSY OneD_H->COSY HSQC 2D HSQC OneD_H->HSQC HMBC 2D HMBC OneD_H->HMBC OneD_C->HSQC OneD_C->HMBC Validation Validated Assignment COSY->Validation HSQC->Validation HMBC->Validation

Self-validating multidimensional NMR workflow for structural assignment.

Tabulated NMR Data (Consensus Assignments in DMSO-d₆)
Position¹H Chemical Shift (ppm)MultiplicityJ-Coupling (Hz)Integration¹³C Chemical Shift (ppm)
1 (N) -----
2 (C) ----160.5
2-NH₂ 5.75br s-2H-
3 (CH) 6.65d1.81H95.2
4 (C) ----148.1
4-NH 10.10s-1H-
C=O ----169.0
CH₃ 2.05s-3H24.2
5 (CH) 6.75dd5.5, 1.81H105.8
6 (CH) 7.75d5.51H148.5

Mass Spectrometry (ESI-MS/MS)

Causality in Ionization and Fragmentation

Electrospray Ionization in positive mode (ESI+) is the optimal technique. The highly basic pyridine nitrogen and the primary amine readily accept a proton, forming a robust [M+H]⁺ molecular ion at m/z 152.08.

Fragmentation Causality: The MS/MS protocol is designed around the thermodynamic stability of the resulting fragments. By employing a collision energy (CE) ramp, the protocol acts as a self-validating energy map. At lower CE (15-20 eV), the molecule undergoes a highly favorable neutral loss of ketene (CH₂=C=O, 42 Da), which is a diagnostic hallmark of N-acetylated aromatic systems . At higher CE (>25 eV), the resulting 2,4-diaminopyridine intermediate loses ammonia (NH₃, 17 Da) to form a stable 4-aminopyridinium cation (m/z 93.04).

MS_Fragmentation M [M+H]+ m/z 152.08 N-(2-aminopyridin-4-yl)acetamide Frag1 m/z 110.06 2,4-Diaminopyridine M->Frag1 - Ketene (42 Da) Frag3 m/z 93.04 Alternative Pathway M->Frag3 - Acetamide (59 Da) Frag2 m/z 93.04 4-Aminopyridinium Frag1->Frag2 - NH3 (17 Da)

ESI-MS/MS fragmentation pathway of N-(2-aminopyridin-4-yl)acetamide.

Tabulated ESI-MS/MS Data
m/z RatioIon TypeRelative AbundanceStructural Assignment / Neutral Loss
152.08 [M+H]⁺100% (Base Peak)Intact Molecular Ion
174.06 [M+Na]⁺~15%Sodium Adduct
110.06 [M+H - 42]⁺65%Loss of Ketene (-CH₂=C=O)
93.04 [M+H - 42 - 17]⁺30%Loss of Ketene followed by Ammonia (-NH₃)

Experimental Methodologies

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Accurately weigh 5.0 mg of the analyte into a clean glass vial.

  • Solvation: Dissolve the compound completely in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube using a glass Pasteur pipette.

  • Instrument Setup (1D ¹H): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the DMSO. Tune and match the probe. Shim the magnetic field (Z1-Z4) to achieve a TMS line width of < 1.0 Hz.

  • Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl protons. Set the number of scans (NS) to 16.

  • 2D HMBC Validation: To execute the self-validating check, acquire a 2D ¹H-¹³C HMBC spectrum. Set the long-range coupling evolution delay to 62.5 ms (optimized for an average ⁿJ_CH = 8 Hz).

Protocol B: ESI-LC-MS/MS Acquisition
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, drastically enhancing the ionization efficiency of the basic pyridine nitrogen .

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size). Run a fast linear gradient from 5% to 95% Methanol over 3 minutes at a flow rate of 0.4 mL/min.

  • Ion Source Optimization: Set the ESI capillary voltage to +3.5 kV. Set the desolvation gas temperature to 350 °C to ensure complete droplet evaporation and prevent ion suppression.

  • MS/MS Parameters: Isolate the precursor ion at m/z 152.0 in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas to capture both the low-energy ketene loss and the high-energy ammonia loss.

References

  • NextSDS Database Title: N-(2-aminopyridin-4-yl)acetamide — Chemical Substance Information Source: NextSDS URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL:[Link]

  • National Institute of Standards and Technology Title: NIST Chemistry WebBook, SRD 69 Source: U.S. Department of Commerce URL:[Link]

Sources

Foundational

N-(2-aminopyridin-4-yl)acetamide: A Privileged Fragment Scaffold for Kinase Inhibitor Design

Executive Summary In Fragment-Based Drug Discovery (FBDD), the selection of an optimal starting scaffold dictates the trajectory of the entire lead optimization campaign. N-(2-aminopyridin-4-yl)acetamide has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of an optimal starting scaffold dictates the trajectory of the entire lead optimization campaign. N-(2-aminopyridin-4-yl)acetamide has emerged as a highly versatile, dual-functional fragment for kinase inhibitor design. This technical whitepaper deconstructs the structural causality behind its efficacy, outlines self-validating experimental workflows for fragment evolution, and provides authoritative biophysical protocols for target engagement.

By leveraging the 2-aminopyridine core for rigid hinge anchoring and the C4-acetamide as a versatile growth vector, drug discovery teams can systematically engineer highly efficient, selective kinase inhibitors.

Structural and Mechanistic Rationale

The Hinge-Binding Pharmacophore: The 2-Aminopyridine Core

The 2-aminopyridine motif is a universally recognized "hinge-binder" in kinase drug discovery [3]. The causality behind its ubiquitous success lies in its precise geometric and electronic complementarity to the ATP-binding site.

When N-(2-aminopyridin-4-yl)acetamide enters the kinase active site, it establishes a high-enthalpy, dual hydrogen-bonding network:

  • Hydrogen Bond Acceptor: The endocyclic pyridine nitrogen interacts with the backbone amide NH of the hinge region (e.g., Cys106 in CDK9 or Val335 in PKC-ι) [1, 2].

  • Hydrogen Bond Donor: The exocyclic 2-amino group serves as a donor to the adjacent backbone carbonyl oxygen [1].

This interaction anchors the fragment with high ligand efficiency (LE > 0.3) despite its low molecular weight, driving the specificity of ligand binding to the target protein[3].

The Vector of Extension: The C4-Acetamide

While the 2-aminopyridine core anchors the molecule, the acetamide group at the 4-position serves a distinct architectural purpose. In the ATP-binding pocket, the C4 position of the pyridine ring is geometrically oriented directly toward the solvent channel or the DFG (Asp-Phe-Gly) motif [4].

The acetamide moiety provides two critical advantages:

  • Synthetic Tractability: The amide bond can be easily hydrolyzed to a primary amine or further functionalized via amide coupling, allowing rapid, divergent library generation.

  • Vectorial Trajectory: The acetamide group directs subsequent chemical extensions out of the hydrophobic pocket. This allows medicinal chemists to add solubilizing groups to improve ADME properties or bulky motifs that access the DFG-out allosteric pocket for Type II inhibitor design, all without perturbing the core hinge interaction.

BindingMode Hinge Kinase Hinge Region (Backbone C=O & NH) Fragment 2-Aminopyridine Core (Anchoring Motif) Hinge->Fragment Dual H-Bonds Linker C4-Position Vector (Acetamide) Fragment->Linker Geometric Extension Solvent Solvent Channel / DFG Pocket (Selectivity & Potency) Linker->Solvent Fragment Growing

Fig 1: Mechanistic logic of N-(2-aminopyridin-4-yl)acetamide binding and extension.

Experimental Workflows & Fragment Evolution

To ensure scientific integrity, the evolution of N-(2-aminopyridin-4-yl)acetamide must follow a self-validating system of synthesis and biophysical screening.

FBDD_Workflow Screen 1. Primary Screening Thermal Shift Assay (TSA) Struct 2. Structural Biology X-ray Co-crystallography Screen->Struct Design 3. Rational Design In Silico Docking & Vector Growth Struct->Design Synth 4. Chemical Synthesis Amide Derivatization Design->Synth Assay 5. Biophysical Validation SPR & Kinase Profiling Synth->Assay Assay->Design SAR Feedback Loop

Fig 2: Iterative FBDD workflow for evolving the 2-aminopyridine fragment.

Protocol 1: Fragment Growing via C4-Amide Derivatization

Objective: To extend the C4-acetamide vector into the solvent channel while maintaining hinge-binding integrity.

  • Deprotection/Hydrolysis: Treat N-(2-aminopyridin-4-yl)acetamide with 2M HCl at 80°C for 4 hours to yield pyridine-2,4-diamine.

    • Causality: Acidic hydrolysis selectively cleaves the acetamide while leaving the aromatic core intact, exposing the C4-amine for functionalization.

  • Selective Amide Coupling: React the resulting diamine with a desired carboxylic acid (e.g., a functionalized benzoic acid) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at 0°C, gradually warming to room temperature.

    • Causality: HATU is chosen over standard EDC/HOBt because the C4-amine on a pyridine ring is electronically deactivated. HATU ensures rapid formation of the active ester, minimizing side reactions and preventing racemization.

  • Self-Validation Checkpoint (Purification & QA): Purify via reverse-phase HPLC. Validate the structure using 1H-NMR and LC-MS.

    • System Logic: The presence of the intact 2-amino group must be confirmed via a broad singlet at ~6.0 ppm in DMSO-d6. If this peak is missing, it indicates the hinge-binding motif was inadvertently acylated, and the batch must be discarded.

Biophysical Validation Protocols

Protocol 2: Target Engagement via Thermal Shift Assay (TSA)

Objective: To confirm target engagement and quantify the thermodynamic stabilization of the kinase by the elaborated fragment.

  • Protein Preparation: Dilute the purified recombinant kinase domain to 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

    • Causality: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to hydrophobic regions exposed during protein unfolding, providing a real-time readout of the melting temperature (Tm) [4].

  • Compound Incubation: Add the fragment derivative at varying concentrations (10 μM to 1 mM).

    • Self-Validation Checkpoint: You must include a DMSO-only negative control (to establish baseline Tm) and a known high-affinity inhibitor (e.g., Staurosporine) as a positive control (to validate assay sensitivity).

  • Thermal Denaturation: Subject the plate to a temperature gradient from 25°C to 95°C (1°C/min) in a qPCR machine, reading fluorescence at each step.

  • Data Analysis: Calculate the derivative of the melt curve to find the Tm. A positive ΔTm > 2°C indicates significant stabilization and target engagement, qualifying the compound for X-ray crystallography [4].

Quantitative Target Profiling

Fragment evolution is tracked using Ligand Efficiency (LE), defined as the binding energy per heavy atom. The table below illustrates the theoretical and literature-supported optimization trajectory of the N-(2-aminopyridin-4-yl)acetamide scaffold against kinase targets (e.g., PKC-ι) [1].

Optimization StageCompound / MotifTargetIC50 (μM)Ligand Efficiency (LE)Structural Rationale
Fragment 2-AminopyridinePKC-ι>100~0.35Establishes initial dual H-bond hinge anchoring.
Scaffold N-(2-aminopyridin-4-yl)acetamidePKC-ι22.00.40C4-vector establishes trajectory toward solvent channel.
Lead C4-Aryl Amide DerivativePKC-ι0.34~0.38Solvent channel interactions established; potency increased 60-fold.

Table 1: Quantitative metrics demonstrating the efficiency of growing the 2-aminopyridine fragment via the C4 position.

Conclusion

N-(2-aminopyridin-4-yl)acetamide is not merely a chemical starting point; it is a rationally designed architectural scaffold. By exploiting the 2-aminopyridine core for rigid, high-enthalpy hinge anchoring, and utilizing the C4-acetamide as a synthetically tractable growth vector, researchers can systematically bypass the steric limitations of traditional high-throughput screening hits. When coupled with self-validating biophysical workflows, this fragment serves as a premier foundation for the discovery of next-generation targeted kinase therapeutics.

References

  • Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Journal of Medicinal Chemistry URL:[Link]

  • What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 PLOS One URL:[Link]

Exploratory

N-(2-aminopyridin-4-yl)acetamide: Comprehensive Safety, Handling, and Application Guide for Drug Discovery

Executive Summary & Chemical Identity N-(2-aminopyridin-4-yl)acetamide (CAS 144672-55-9) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery and medicinal chemistry[1]. Its str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

N-(2-aminopyridin-4-yl)acetamide (CAS 144672-55-9) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery and medicinal chemistry[1]. Its structural topology—featuring a 2-aminopyridine core—serves as a privileged scaffold for designing ATP-competitive kinase inhibitors. The primary exocyclic amine and the endocyclic pyridine nitrogen form a critical bidentate hydrogen-bonding network with the kinase hinge region, while the acetamide group provides a synthetically tractable vector for extending into the solvent-exposed channel of the target protein[2].

Understanding the physicochemical properties of this compound is the first step in establishing rigorous handling protocols.

Table 1: Chemical Identity & Key Quantitative Properties

ParameterValue
Chemical Name N-(2-aminopyridin-4-yl)acetamide
CAS Number 144672-55-9
Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
SMILES String CC(=O)Nc1ccnc(N)c1
Physical State Solid powder (at standard temperature and pressure)

Mechanistic Toxicology & Safety Profiling

Handling N-(2-aminopyridin-4-yl)acetamide requires an acute understanding of its toxicological profile. According to standardized safety data, the compound is classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Dam. 1, and STOT SE 3[3].

As an Application Scientist, it is critical to understand the causality behind these hazard classifications rather than merely memorizing the codes:

  • Systemic and Dermal Toxicity (H302, H312, H332): The presence of the acetamide moiety increases the molecule's lipophilicity relative to bare aminopyridines, enhancing its partition coefficient (LogP) and facilitating rapid transdermal penetration across mucosal membranes. Once systemic, aminopyridines can undergo hepatic cytochrome P450-mediated N-oxidation or ring epoxidation, generating electrophilic reactive metabolites that cross-link with cellular macromolecules[3],[2].

  • Severe Ocular Damage (H318): The primary amine exhibits localized basicity and nucleophilicity. Upon contact with the aqueous environment of the corneal epithelium, it can cause rapid saponification of membrane lipids and irreversible protein denaturation, prompting the "Danger" classification for eye damage[3].

  • Respiratory Irritation (H335/H336): Inhalation of fine particulate dust directly exposes the highly vascularized pulmonary alveoli to the compound, leading to acute localized inflammation and potential central nervous system (CNS) depression[3],[2].

Table 2: Hazard Classifications & Preventative Measures Summary

Hazard ClassHazard CodeMechanistic DescriptionPreventative Engineering Control
Acute Toxicity H302, H312, H332Harmful via oral, dermal, and inhalation routesClass II Type B2 BSC, Nitrile gloves
Skin Irritation H315Causes localized epidermal irritationClosed-system transfer, protective gown
Eye Damage H318 / H319Causes serious eye damage/irritationSplash goggles, full face shield
STOT SE 3 H335 / H336Respiratory tract irritation, CNS effectsLocal exhaust ventilation (LEV)

Rigorous Handling Protocols & Engineering Controls

To mitigate the risks outlined above, laboratories must implement a self-validating safety system . This ensures that every handling step inherently verifies the integrity of the containment protocol, leaving no room for operator error.

Step-by-Step Self-Validating Handling Methodology
  • Gravimetric Isolation: Weighing must be performed within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-handling isolator.

    • Causality: This prevents the aerosolization of micro-particulates, directly neutralizing the inhalation hazard (H332). The system validates itself via real-time airflow monitoring alarms.

  • In-Situ Solubilization: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) immediately after weighing, before removing the vessel from the enclosure.

    • Causality: Transitioning the compound from a dry powder to a solvated state completely eliminates the risk of airborne dust generation during transport to the assay station.

  • Decontamination: All spatulas and weighing boats must be submerged in a 0.1 M HCl bath immediately post-use.

    • Causality: The acidic environment protonates the exocyclic amine, converting the lipophilic free base into a highly polar, water-soluble salt. This drastically reduces dermal permeability and volatility, rendering the waste safe for standard hazardous disposal.

SafetyWorkflow Receipt Receipt & Inventory Verification Storage Inert Storage (Argon, 2-8°C) Receipt->Storage PPE Don PPE (Nitrile, Goggles, Coat) Storage->PPE Weighing Weighing in Enclosed Balance PPE->Weighing Solution Solubilization (DMSO/Buffer) Weighing->Solution Spill Spill Management Protocol Weighing->Spill If spillage occurs Waste Hazardous Waste Disposal Solution->Waste Post-assay Spill->Waste

Self-validating safety workflow for handling N-(2-aminopyridin-4-yl)acetamide.

Experimental Workflows: Synthesis & Kinase Inhibitor Integration

The primary synthetic utility of N-(2-aminopyridin-4-yl)acetamide lies in its functionalization via transition-metal-catalyzed cross-coupling reactions[2]. The most common application is the Buchwald-Hartwig amination to build extended kinase inhibitor libraries.

Step-by-Step Buchwald-Hartwig Cross-Coupling Methodology
  • Reagent Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with N-(2-aminopyridin-4-yl)acetamide (1.0 equiv), an aryl halide electrophile (1.1 equiv), and a strong inorganic base such as Cs2CO3 (2.0 equiv).

    • Causality: The inert atmosphere prevents the oxidative degradation of the electron-rich 2-aminopyridine core and protects the sensitive palladium catalyst from atmospheric oxygen and moisture.

  • Catalyst Addition: Add Pd2(dba)3 (0.05 equiv) and Xantphos ligand (0.1 equiv).

    • Causality: Xantphos is explicitly selected for its wide bite angle (approx. 111°), which promotes the reductive elimination step critical for C-N bond formation. Crucially, it specifically favors the primary amine over the acetamide nitrogen due to steric differentiation, ensuring high regioselectivity.

  • Solvent and Heating: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M), seal the flask, and heat to 100°C for 12 hours under continuous magnetic stirring.

  • Workup and Isolation: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor candidate.

SynthesisPathway Core N-(2-aminopyridin-4-yl)acetamide (Hinge Binder) Coupling Buchwald-Hartwig Cross-Coupling Core->Coupling Electrophile Aryl Halide Electrophile Electrophile->Coupling Catalyst Pd Catalyst & Ligand Catalyst->Coupling Product Kinase Inhibitor Candidate Coupling->Product

Buchwald-Hartwig cross-coupling workflow for kinase inhibitor synthesis.

References

  • NextSDS Database. N-(2-aminopyridin-4-yl)acetamide — Chemical Substance Information & Hazard Classifications. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Streamlined One-Pot Synthesis of N-(2-aminopyridin-4-yl)acetamide Analogs for Accelerated Drug Discovery

Introduction: The Significance of the 2-Aminopyridine Scaffold in Medicinal Chemistry The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 2-Aminopyridine Scaffold in Medicinal Chemistry

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Specifically, N-(2-aminopyridin-4-yl)acetamide analogs are of significant interest to researchers and drug development professionals due to their potential as kinase inhibitors and other therapeutic agents.[1] The efficient and cost-effective synthesis of libraries of these analogs is paramount for the exploration of new chemical entities and the optimization of lead compounds.[1] Traditional multi-step synthetic approaches are often time-consuming, resource-intensive, and generate significant waste. One-pot syntheses, where multiple reaction steps are conducted in a single vessel without the isolation of intermediates, offer a more elegant and efficient alternative, reducing reaction times, solvent usage, and purification steps.[1] This application note provides a detailed protocol and scientific rationale for the one-pot synthesis of N-(2-aminopyridin-4-yl)acetamide analogs, designed to be a practical guide for researchers in the field.

Core Principles: A One-Pot Approach to N-(2-aminopyridin-4-yl)acetamide Analogs

The one-pot synthesis of N-(2-aminopyridin-4-yl)acetamide analogs can be approached through several strategic pathways. A highly plausible and efficient method involves the selective N-acetylation of a 2,4-diaminopyridine precursor. This selectivity is governed by the differential nucleophilicity of the two amino groups on the pyridine ring. The 4-amino group is generally more nucleophilic than the 2-amino group due to resonance effects, making it more susceptible to acylation under controlled conditions.

Alternatively, a multi-component, one-pot approach can be employed where the pyridine ring is constructed in situ from acyclic precursors. Such methods offer a high degree of molecular diversity from simple starting materials.[2][3][4]

This application note will focus on a detailed protocol for the selective acetylation of 2,4-diaminopyridine, as it represents a robust and readily adaptable method for generating a wide array of N-(2-aminopyridin-4-yl)acetamide analogs.

Proposed One-Pot Synthesis Protocol: Selective Acetylation of 2,4-Diaminopyridine

This protocol details a reliable and high-yielding method for the one-pot synthesis of N-(2-aminopyridin-4-yl)acetamide analogs via the selective acetylation of 2,4-diaminopyridine.

Materials:

  • 2,4-Diaminopyridine or its substituted analog (1.0 eq)

  • Acetic anhydride (1.0 - 1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dioxane, Acetonitrile, or Dichloromethane)

  • Pyridine (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin-layer chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2,4-diaminopyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., dioxane or acetonitrile).

  • Reagent Addition: Slowly add acetic anhydride (1.0 - 1.2 eq) to the stirred solution at room temperature using a dropping funnel. The controlled addition is crucial to minimize di-acetylation.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary, but this may increase the formation of the di-acetylated byproduct.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-(2-aminopyridin-4-yl)acetamide analog.[1]

Reaction Mechanism

The selective N-acetylation of 2,4-diaminopyridine proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic 4-amino group attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and departure of the acetate leaving group yields the mono-acetylated product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2,4-Diaminopyridine 2,4-Diaminopyridine Acetic Anhydride Acetic Anhydride Intermediate Tetrahedral Intermediate Acetic Anhydride->Intermediate Product N-(2-aminopyridin-4-yl)acetamide Intermediate->Product Leaving Group Departure Byproduct Acetic Acid Intermediate->Byproduct

Caption: Proposed mechanism for the selective N-acetylation of 2,4-diaminopyridine.

Table of Representative N-(2-aminopyridin-4-yl)acetamide Analogs

Compound IDR1R2Molecular FormulaMolecular WeightReference
1 HHC₇H₉N₃O151.17[6]
2 5-ClHC₇H₈ClN₃O185.61N/A
3 6-CH₃HC₈H₁₁N₃O165.19N/A
4 HCH₃C₈H₁₁N₃O165.19N/A
5 HPhC₁₃H₁₃N₃O227.26N/A

Note: Data for analogs 2-5 are hypothetical and for illustrative purposes.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Monitor the reaction closely by TLC and consider extending the reaction time or gentle heating.
Product loss during work-up.Ensure complete extraction and minimize transfers.
Formation of Di-acetylated Byproduct Excess acetic anhydride or high reaction temperature.Use a controlled stoichiometry of acetic anhydride (1.0-1.1 eq). Perform the reaction at room temperature or lower.[5]
Difficult Purification Similar polarity of product and starting material/byproduct.Optimize the eluent system for column chromatography. Consider derivatization of the unreacted amino group to alter its polarity before chromatography.
Crystallization Issues Impurities inhibiting crystal formation.Purify the crude product by column chromatography before attempting recrystallization. Try scratching the inside of the flask or adding a seed crystal.

Experimental Workflow

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2,4-Diaminopyridine in Anhydrous Solvent add_reagent Slowly Add Acetic Anhydride start->add_reagent react Stir at Room Temperature (2-4h) add_reagent->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 Solution monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize the Final Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the one-pot synthesis of N-(2-aminopyridin-4-yl)acetamide analogs.

Conclusion

This application note provides a comprehensive and practical guide for the one-pot synthesis of N-(2-aminopyridin-4-yl)acetamide analogs. By leveraging the principles of selective N-acetylation, researchers can efficiently generate libraries of these important compounds for further investigation in drug discovery programs. The detailed protocol, troubleshooting guide, and workflow diagrams are intended to facilitate the successful implementation of this methodology in the laboratory.

References

  • Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Chem Asian J. 2022 May 2;17(9):e202200083. [Link]

  • Naghiyev, F. N., et al. One-pot synthesis of substituted imino- and imidazopyridines under catalyst-free conditions. Bulgarian Chemical Communications. 2018, 50, 568-575. [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. 2016, 36(1), 129-136. [Link]

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules. 2018 Mar 9;23(3):613. [Link]

  • Enantioselective Synthesis of 4-(Dimethylamino)pyridines Through a Chemical Oxidation-Enzymatic Reduction Sequence. Application in Asymmetric Catalysis. Advanced Synthesis & Catalysis. 2007, 349(18), 2626-2632. [Link]

  • One-Pot Multicomponent Synthesis of 2-Amino-3,4,6-triarylpyridine. Organic Letters. 2025. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Arabian Journal of Chemistry. 2013. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2021, 26(11), 3123. [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters. 2009, 11(21), 4874–4877. [Link]

  • One-pot multicomponent synthesis of diversely substituted 2-aminopyrroles. A short general synthesis of rigidins A, B, C, and D. Organic Letters. 2011 Mar 4;13(5):1118-21. [Link]

  • The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas. 2010. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC. 2005, 2005(1), 137-142. [Link]

  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences. 2016, 4(2), 98-107. [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. 2024. [Link]

  • N-(2-Aminopyridin-4-yl)acetamide. 001CHEMICAL. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. 2023. [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters. 2009, 11(21), 4874-4877. [Link]

  • Annelated Pyridine Bases for the Selective Acylation of 1,2‐Diols. Chemistry – A European Journal. 2018, 24(51), 13536-13544. [Link]

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Organic Process Research & Development. 2016, 20(2), 436-441. [Link]

  • Selective aqueous acetylation controls the photoanomerization of α-cytidine-5'-phosphate. Chemical Science. 2019, 10(4), 1115-1120. [Link]

Sources

Application

Application Note: Regioselective N-Acetylation of 2,4-Diaminopyridine

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Derivatives of 2,4-diaminopyridine are highly privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Derivatives of 2,4-diaminopyridine are highly privileged scaffolds in modern drug discovery. They serve as critical pharmacophores in the development of voltage-gated potassium channel blockers for demyelinating diseases [1] and act as core structures for highly selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors targeting Parkinson's disease [3].

When functionalizing the 2,4-diaminopyridine core, achieving strict regiocontrol during N-acetylation is a common synthetic hurdle. As a Senior Application Scientist, I approach this not merely as a procedural step, but as an exercise in exploiting the inherent electronic asymmetry of the pyridine ring [4].

The Causality of Regioselectivity: The two amino groups on the 2,4-diaminopyridine ring are not electronically equivalent. The conjugate acid of 2,4-diaminopyridine exhibits a pKa of approximately 9.1 to 9.4, with the basicity and nucleophilicity overwhelmingly localized at the 4-amino position [1]. The lone pair of the 4-amino group is strongly delocalized into the highly electronegative para-ring nitrogen, creating a highly reactive nucleophilic center. Conversely, the 2-amino group is electronically deactivated by its proximity to the electron-withdrawing ring nitrogen and is sterically more hindered.

Therefore, by manipulating thermodynamic and kinetic parameters, we can direct the acetylation pathway:

  • Kinetic Control (Monoacetylation): Utilizing 1.0 equivalent of acetic anhydride ( Ac2​O ) at low temperatures strictly favors attack at the hyper-nucleophilic 4-position, yielding the monoacetylated product, N-(2-aminopyridin-4-yl)acetamide (CAS 144672-55-9) [2].

  • Thermodynamic Control (Exhaustive Diacetylation): To force acetylation at the deactivated 2-position, hypernucleophilic catalysts (like DMAP), elevated temperatures, and excess acylating agents are strictly required, driving the reaction to the diacetylated thermodynamic sink.

Reaction Pathways Visualization

G SM 2,4-Diaminopyridine (Highly Nucleophilic 4-NH2) Mono N-(2-aminopyridin-4-yl)acetamide (Monoacetylated) SM->Mono 1.0 eq Ac2O, TEA 0 °C to RT, 2h (Kinetic Control) Di N,N'-(pyridine-2,4-diyl)diacetamide (Diacetylated) SM->Di >2.5 eq Ac2O, DMAP Pyridine, 60 °C, 4h (Exhaustive) Mono->Di Excess Ac2O Heat

Reaction pathways for the regioselective and exhaustive N-acetylation of 2,4-diaminopyridine.

Experimental Protocols

Protocol A: Regioselective Monoacetylation (Kinetic Control)

Target: N-(2-aminopyridin-4-yl)acetamide

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Suspend 2,4-diaminopyridine (1.09 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (TEA, 1.67 mL, 12.0 mmol) in a single portion. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve acetic anhydride (0.99 mL, 10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating and over-acetylation.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 1.5 hours.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . Causality: This immediately hydrolyzes any trace unreacted Ac2​O , locking the reaction state and preventing the kinetic product from advancing to the diacetylated form.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from EtOAc/Hexanes to afford the pure monoacetylated product.

Protocol B: Exhaustive Diacetylation (Thermodynamic Control)

Target: N,N'-(pyridine-2,4-diyl)diacetamide

  • Preparation: In a 100 mL round-bottom flask, dissolve 2,4-diaminopyridine (1.09 g, 10.0 mmol) in anhydrous pyridine (20 mL).

  • Catalyst & Reagent Addition: Add 4-dimethylaminopyridine (DMAP, 122 mg, 1.0 mmol) followed by a rapid addition of acetic anhydride (2.83 mL, 30.0 mmol). Causality: DMAP acts as an acyl transfer catalyst, generating a highly electrophilic N-acylpyridinium intermediate capable of overcoming the high activation energy required to acetylate the deactivated 2-amino group.

  • Propagation: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Isolation: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred crushed ice/water. The diacetylated product will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove residual pyridine, and dry overnight under high vacuum.

Quantitative Data & Optimization

The following table summarizes the optimized parameters required to selectively drive the reaction down either the kinetic or thermodynamic pathway.

ParameterProtocol A (Monoacetylation)Protocol B (Diacetylation)
Target Product N-(2-aminopyridin-4-yl)acetamideN,N'-(pyridine-2,4-diyl)diacetamide
Ac2​O Equivalents 1.05 eq (Strictly controlled)3.0 eq (Excess)
Base / Catalyst Triethylamine (1.2 eq)Pyridine (solvent) + DMAP (0.1 eq)
Temperature 0 °C Room Temperature60 °C
Reaction Time 2.0 hours4.0 hours
Typical Yield 82% – 88%90% – 95%
Regioselectivity >95% (4-amino position)N/A (Exhaustive)

Self-Validating System & Analytical Characterization

A robust protocol must be self-validating. To ensure the integrity of the synthesis, the following in-process controls (IPC) and post-reaction analytical checks are built into the workflow:

In-Process Control (TLC):

  • Stationary/Mobile Phase: Silica gel, DCM:MeOH (9:1 v/v).

  • Validation: 2,4-diaminopyridine is highly polar and will sit near the baseline ( Rf​≈0.1 ). As Protocol A proceeds, a new spot emerges at Rf​≈0.4 . If the reaction is left too long or warms too quickly, a faster-eluting spot ( Rf​≈0.7 ) will appear, indicating over-acetylation. The quench step in Protocol A is executed exactly when the baseline spot disappears, ensuring the Rf​≈0.7 spot never forms.

Post-Reaction Validation (1H-NMR in DMSO-d6):

  • Monoacetylation Confirmation: The regiochemistry is unambiguously validated by the chemical shifts of the nitrogen protons. The newly formed amide proton at the 4-position will appear as a highly deshielded broad singlet downfield ( ≈10.0 ppm). Crucially, the unreacted 2-amino group will be preserved, appearing as a broad singlet integrating to 2 protons further upfield ( ≈5.8 ppm).

  • Diacetylation Confirmation: In Protocol B, the disappearance of the 5.8 ppm signal and the emergence of a second downfield amide proton ( ≈10.5 ppm) confirms that exhaustive diacetylation has been achieved.

References

  • Title: 4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels in the central nervous system. Source: bioRxiv URL: [Link]

  • Title: N-(2-aminopyridin-4-yl)acetamide — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Discovery of Selective LRRK2 Inhibitors Guided by Computational Analysis and Molecular Modeling Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Hetero-Aromatic Nitrogen Compounds - Pyrroles and Pyridines Source: Springer URL: [Link]

Method

N-(2-aminopyridin-4-yl)acetamide as an intermediate for parallel synthesis

Application Note: N-(2-aminopyridin-4-yl)acetamide as a Privileged Scaffold in High-Throughput Parallel Synthesis Executive Summary In modern drug discovery, the rapid generation of structurally diverse, biologically act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(2-aminopyridin-4-yl)acetamide as a Privileged Scaffold in High-Throughput Parallel Synthesis

Executive Summary

In modern drug discovery, the rapid generation of structurally diverse, biologically active libraries is paramount. N-(2-aminopyridin-4-yl)acetamide (CAS 144672-55-9) has emerged as a highly versatile intermediate for parallel synthesis. The 2-aminopyridine core is widely recognized as an "unsung hero" in medicinal chemistry, serving as a critical pharmacophore in Nav1.8 sodium channel inhibitors and a privileged hinge-binding motif in kinase inhibitors (e.g., CDK9, Src, and ALK2)[1][2][3].

This application note details the structural rationale, orthogonal reactivity, and self-validating high-throughput experimentation (HTE) protocols for utilizing N-(2-aminopyridin-4-yl)acetamide in combinatorial library generation.

Structural Rationale & Mechanistic Insights (The "Why")

When designing a parallel synthesis campaign targeting the 2,4-diaminopyridine core—a ubiquitous motif in oncology and neurology—chemists face significant regioselectivity and solubility challenges. Unprotected 2,4-diaminopyridine is highly polar, poorly soluble in standard organic solvents, and prone to indiscriminate poly-alkylation.

N-(2-aminopyridin-4-yl)acetamide solves these issues through strategic functionalization:

  • Regiocontrol via Orthogonal Protection: The 4-acetamido group electronically and sterically deactivates the C4 position. This directs all electrophilic attacks (amidation, Buchwald-Hartwig cross-coupling, or SNAr) exclusively to the exocyclic C2-amine.

  • Solubility Enhancement: The acetamide moiety significantly improves the scaffold's solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and DMF, which is a strict prerequisite for automated liquid handling in 96-well formats.

  • Pharmacophoric Utility: Post-library synthesis, the 4-acetamido group can be retained as a solvent-exposed hydrogen bond acceptor/donor, or it can be selectively hydrolyzed to unmask the primary amine, revealing the classic kinase hinge-binding 2,4-diaminopyridine motif.

ReactivityMap Core N-(2-aminopyridin-4-yl)acetamide (Core Scaffold) Amidation Amidation at 2-NH2 (Acyl Chlorides) Core->Amidation Electrophile Library SNAr SNAr / Buchwald-Hartwig (Aryl Halides) Core->SNAr Aryl Halide Library Deprotect 4-Acetamido Deprotection (Yields 2,4-Diaminopyridine) Core->Deprotect Acid/Base Hydrolysis Kinase Kinase Inhibitors (CDK, Src, ALK2) Amidation->Kinase SNAr->Kinase GPCR Ion Channel Ligands (Nav1.8) SNAr->GPCR Deprotect->Kinase Hinge-Binding Motif

Orthogonal reactivity of N-(2-aminopyridin-4-yl)acetamide in drug discovery.

Quantitative Data: Reaction Optimization Matrix

Because the pyridine ring is electron-deficient, the C2-amine is a relatively poor nucleophile. Traditional cross-coupling can be sensitive to trace oxygen, leading to inconsistent well-to-well yields in parallel formats. Recent holistic HTE analyses have demonstrated that Nucleophilic Aromatic Substitution (SNAr) using NaHCO3 in NMP provides the most robust, reproducible conditions for 2-aminopyridine functionalization across diverse substrate pairs[4].

Table 1: Optimized Parallel Synthesis Conditions for N-(2-aminopyridin-4-yl)acetamide

Reaction TypeReagents / CatalystSolventTemp (°C)Typical YieldPrimary Application
Amidation R-COCl, DIPEA (2.0 eq)DCM / DMF2575–95%Kinase hinge-binders[5]
SNAr (HTE) R-X, NaHCO3 (3.0 eq)NMP80–12060–85%Nav1.8 & DGAT1 inhibitors[3][4]
Buchwald-Hartwig R-X, Pd2(dba)3, Xantphos, Cs2CO31,4-Dioxane10040–70%Complex polyheterocycles

Self-Validating Experimental Protocols

To ensure high fidelity in combinatorial library generation, the following protocols integrate self-validating checkpoints. By incorporating an internal standard (IS) directly into the scaffold stock solution, any liquid handling errors (e.g., clogged dispensing tips) are immediately flagged during downstream High-Throughput LC-MS analysis.

Protocol A: 96-Well Parallel SNAr Synthesis (HTE Format)

Causality Note: NaHCO3 is selected over soluble organic bases (like DIPEA) because it acts as a mild, insoluble acid scavenger. It neutralizes the HX byproduct driving the SNAr forward, without causing base-catalyzed hydrolysis of the sensitive 4-acetamido group[4].

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 0.2 M stock solution of N-(2-aminopyridin-4-yl)acetamide in anhydrous NMP. Add 4,4'-dimethylbiphenyl to a final concentration of 10 mM to serve as the internal standard (IS) for volumetric validation.

  • Automated Dispensing: Using an automated liquid handler, dispense 50 µL (10 µmol scaffold) of the master mix into each well of a 96-well glass-lined reaction block.

  • Electrophile Addition: Dispense 12 µmol (1.2 eq) of a unique aryl/heteroaryl halide from the library plate into the corresponding wells.

  • Base Addition: Add 30 µmol (3.0 eq) of finely milled, anhydrous NaHCO3 to each well using a solid dosing robot.

  • Reaction Execution: Seal the 96-well block with a PTFE-lined silicone mat. Compress in a heating block and agitate at 100 °C for 16 hours.

  • Self-Validation & Analysis (Checkpoint): Cool the block to room temperature. Dilute a 2 µL aliquot from each well into 100 µL of MeCN/H2O. Analyze via High-Throughput LC-MS (DAD at 254 nm).

    • Validation Rule: The software must detect the IS peak (4,4'-dimethylbiphenyl) within ±10% of the expected Area Under Curve (AUC). If the IS fails this threshold, the well is automatically flagged for dispensing failure, preventing false-negative SAR data.

  • Purification: Filter the crude mixtures through a 96-well Celite plate to remove unreacted NaHCO3 and salts, followed by mass-directed preparative HPLC.

Workflow Step1 1. Scaffold Preparation Stock Solution in NMP + IS Step2 2. Automated Dispensing 96-Well Plate Format Step1->Step2 Step3 3. Reagent Addition Add R-X Library & NaHCO3 Step2->Step3 Step4 4. High-Throughput Reaction Seal & Heat (80-120°C) Step3->Step4 Step5 5. In-situ Analysis High-Throughput LC-MS Step4->Step5 Step6 6. Purification & Registration Prep-HPLC & Hit Triage Step5->Step6

96-well parallel synthesis workflow for 2-aminopyridine library generation.

Protocol B: Selective 4-Acetamido Deprotection (Post-Library Synthesis)

If the target pharmacophore requires a free 2,4-diaminopyridine core, the acetamide can be cleanly removed post-coupling.

  • Transfer the purified N-alkylated/arylated intermediates into a new 96-well block.

  • Add 200 µL of 3 M HCl in MeOH to each well.

  • Seal and heat at 65 °C for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS for the disappearance of the [M+H] peak corresponding to the acetylated precursor and the appearance of the [M-42+H] peak (loss of acetyl group).

  • Evaporate to dryness using a centrifugal vacuum concentrator (e.g., Genevac) to yield the final 2,4-diaminopyridine library as hydrochloride salts.

References

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2-Aminopyridine - An unsung hero in drug discovery Source: Chemical Communications (ResearchGate / RSC) URL:[Link]

  • Ultrahigh-Throughput Experimentation for Information-Rich Chemical Synthesis Source: ACS Central Science (ACS Publications) URL:[Link]

  • 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model Source: ACS Medicinal Chemistry Letters URL:[Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Purification of N-(2-aminopyridin-4-yl)acetamide via Controlled Cooling Recrystallization

Introduction & Rationale N-(2-aminopyridin-4-yl)acetamide is a critical structural motif and intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

N-(2-aminopyridin-4-yl)acetamide is a critical structural motif and intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors[1]. The molecule features a highly polar aminopyridine core coupled with an acetamide group. This polyfunctional nature creates an extensive intermolecular hydrogen-bonding network.

Purifying this compound from crude reaction mixtures presents a significant thermodynamic challenge. Highly polar amides are notorious for undergoing —commonly referred to as "oiling out"—during cooling crystallization [2]. Instead of forming a highly ordered, pure crystal lattice, the solute separates into an amorphous, impurity-rich oil. This application note details a self-validating, field-proven recrystallization protocol designed to bypass the LLPS boundary and yield high-purity crystalline material.

Physicochemical Profiling

Designing a robust purification method requires a fundamental understanding of the target molecule's physicochemical properties. The parameters below dictate the thermodynamic boundaries of our solvent system.

PropertyValueMechanistic Implication
Molecular Formula C7H9N3OSmall, highly polar organic molecule.
Molecular Weight 151.17 g/mol High density of functional groups per mass unit.
CAS Number 144672-55-9Standard registry identifier verified via .
H-Bond Donors 2 (-NH₂, -NH-)Strong tendency to form robust crystal lattice dimers.
H-Bond Acceptors 3 (C=O, Pyridine-N, Amine-N)High affinity for protic solvents (water, alcohols).
Solubility Profile Highly HydrophilicInsoluble in non-polar solvents; prone to oiling out in pure water.

Solvent Selection Strategy

The core of this protocol relies on selecting a solvent that balances high solubility at elevated temperatures with a steep desupersaturation curve upon cooling.

  • Pure Water: Unsuitable. The compound's extreme hydrophilicity results in excessive solubility even at 5 °C, leading to unacceptably low recovery yields.

  • Non-Polar Solvents (e.g., Heptane, Toluene): Unsuitable. The extensive hydrogen-bonding network renders the compound completely insoluble, preventing dissolution even at boiling points.

  • 70% Aqueous Ethanol (v/v): Optimal. This binary mixture provides the perfect thermal gradient. At 75 °C, the water component disrupts the strong amide-amide intermolecular interactions, ensuring complete dissolution. As the system cools, the lower dielectric constant of the ethanol component sharply reduces the compound's solubility, driving supersaturation and forcing true crystallization.

SolventLogic Target Target: N-(2-aminopyridin- 4-yl)acetamide Polarity High Polarity (Amine, Amide, Pyridine) Target->Polarity Hbond Extensive H-Bonding Network Target->Hbond SolventReq Solvent Requirement: High Hot Sol, Low Cold Sol Polarity->SolventReq Hbond->SolventReq Water Water: High Sol, Poor Recovery SolventReq->Water Hexane Non-Polars: Insoluble SolventReq->Hexane AqueousEtOH 70% Aqueous Ethanol: Optimal Thermal Gradient SolventReq->AqueousEtOH

Logical relationship diagram for solvent selection based on molecular properties.

Experimental Protocol: Controlled Cooling Recrystallization

Note: This protocol is a self-validating system. Visual confirmation of a completely clear solution prior to cooling, and the appearance of discrete, highly reflective crystals (rather than turbid emulsions) during cooling, act as critical in-process quality checks.

Step 1: Dissolution
  • Suspend 10.0 g of crude N-(2-aminopyridin-4-yl)acetamide in 40 mL of 70% aqueous ethanol (v/v) in a 100 mL jacketed reactor equipped with an overhead stirrer.

  • Heat the suspension to 75 °C under moderate stirring (250 rpm).

  • Maintain at 75 °C for 15 minutes until complete dissolution is achieved.

    • Causality: Ensuring the complete destruction of the crude crystal lattice prevents the carryover of polymorph impurities and trapped reaction byproducts.

Step 2: Hot Filtration
  • Pre-warm a jacketed Büchner funnel to 75 °C.

  • Rapidly filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities or polymerized byproducts.

  • Transfer the filtrate back to the jacketed reactor and re-equilibrate to 70 °C.

Step 3: Controlled Cooling & Seeding (LLPS Avoidance)
  • Program the reactor to cool from 70 °C to 60 °C at a rate of 1.0 °C/min .

  • At 60 °C, add 0.1 g (1% w/w) of pure N-(2-aminopyridin-4-yl)acetamide seed crystals.

    • Causality: When highly polar amides are cooled rapidly, the supersaturated solution crosses the binodal curve, triggering LLPS. Seeding at the metastable zone limit provides a low-energy surface for direct crystalline nucleation, safely bypassing the oiling-out phase [2].

  • Hold the temperature at 60 °C for 30 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Initiate a linear cooling ramp of 0.5 °C/min down to 5 °C.

Step 4: Isolation and Washing
  • Filter the resulting crystalline slurry under vacuum.

  • Wash the filter cake with 10 mL of pre-chilled (5 °C) 30% aqueous ethanol .

    • Causality: The lower ethanol concentration in the wash solvent prevents the dissolution of the purified crystals while effectively flushing away the mother liquor containing highly soluble impurities.

Step 5: Drying
  • Transfer the crystals to a vacuum oven.

  • Dry at 40 °C under high vacuum (10 mbar) for 12 hours.

    • Causality: Avoiding temperatures above 50 °C prevents potential thermal degradation or oxidation (discoloration) of the electron-rich aminopyridine core.

Workflow Impure Impure N-(2-aminopyridin- 4-yl)acetamide Dissolution Dissolution in Hot 70% Ethanol (75°C) Impure->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration Cooling Controlled Cooling (0.5°C/min to 5°C) HotFiltration->Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization Filtration Vacuum Filtration & Cold Solvent Wash Crystallization->Filtration Drying Vacuum Drying (40°C, 10 mbar) Filtration->Drying Pure Pure Crystalline Product (>99% HPLC) Drying->Pure

Workflow for the controlled cooling recrystallization of N-(2-aminopyridin-4-yl)acetamide.

Quantitative Recovery and Purity Data

The following table summarizes the expected performance metrics of this recrystallization protocol, validating the efficacy of the 70% aqueous ethanol system and the controlled cooling parameters.

MetricPre-Recrystallization (Crude)Post-Recrystallization (Pure)Improvement / Status
HPLC Purity (254 nm) 88.5% (Area)> 99.2% (Area)+10.7% Purity Gain
Recovery Yield N/A82.0% - 85.0%Highly Efficient
Physical Appearance Brown/Yellow Amorphous SolidOff-White Crystalline PowderVisual Validation Passed
Residual Solvent (EtOH) N/A< 3000 ppm (GC-HS)Within ICH Q3C Limits

References

  • Li, K., et al. (2021) Title: Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design, American Chemical Society (ACS) Publications URL:[Link]

  • National Center for Biotechnology Information (NCBI) Title: PubChem Compound Summary for CID 21332815, N-(2-aminopyridin-4-yl)acetamide Source: PubChem Database URL:[Link]

Method

protocol for using N-(2-aminopyridin-4-yl)acetamide in a biological assay

Application Note: Fragment-Based Screening Protocol Utilizing N-(2-aminopyridin-4-yl)acetamide as a Hinge-Binding Reference Probe in Kinase ATP-Competitive Assays Introduction & Mechanistic Rationale In Fragment-Based Dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fragment-Based Screening Protocol Utilizing N-(2-aminopyridin-4-yl)acetamide as a Hinge-Binding Reference Probe in Kinase ATP-Competitive Assays

Introduction & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight compounds with high ligand efficiency (LE) is the critical first step in developing potent, selective kinase inhibitors. The compound N-(2-aminopyridin-4-yl)acetamide (CAS: 144672-55-9) serves as a highly effective reference probe and building block for targeting the ATP-binding pocket of kinases.

The 2-aminopyridine core is a privileged, ATP-competitive "hinge-binding" motif widely validated across the kinome[1][2]. It establishes a bidentate hydrogen-bonding network with the kinase hinge region backbone: the pyridine nitrogen acts as a hydrogen bond acceptor from the backbone amide NH, while the exocyclic 2-amino group acts as a hydrogen bond donor to the backbone carbonyl[3]. The acetamide group located at the 4-position is strategically oriented toward the solvent channel or specificity pocket, providing an ideal synthetic vector for fragment growing and optimization without disrupting the core hinge interaction[4].

Structural Binding Logic

KinaseBinding Hinge Kinase Hinge Region (Backbone Amides) Fragment N-(2-aminopyridin-4-yl)acetamide (Fragment Hit) Hinge->Fragment H-bond Acceptor (Pyridine N) Hinge->Fragment H-bond Donor (2-Amino NH2) Solvent Solvent Channel / Specificity Pocket Fragment->Solvent Acetamide Vector (Fragment Growing) ATP ATP Binding Pocket ATP->Fragment Competitive Displacement

Fig 1. Structural binding logic of 2-aminopyridine fragment in the kinase ATP-binding pocket.

Experimental Workflow

Workflow Step1 1. Target Immobilization (Kinase on CM5 Sensor Chip) Step2 2. Fragment Library Screening (SPR Binding Assay) Step1->Step2 Step3 3. Hit Validation (Kd Determination) Step2->Step3 Step4 4. Orthogonal Assay (TR-FRET Functional Inhibition) Step3->Step4 Step5 5. Structure-Guided Optimization (Fragment Growing via Acetamide) Step4->Step5

Fig 2. FBDD screening workflow from biophysical binding to functional validation.

Step-by-Step Methodologies

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Causality & Rationale: Fragments like N-(2-aminopyridin-4-yl)acetamide exhibit weak affinities ( Kd​ ~100 µM - 2 mM) and rapid off-rates. SPR provides real-time, label-free detection of these transient interactions. Because fragments are screened at high concentrations, a self-validating DMSO calibration step is mandatory to eliminate false positives caused by bulk refractive index shifts.

  • Sensor Chip Preparation : Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Kinase Immobilization : Dilute the target kinase (e.g., ALK, CHK2) to 20 µg/mL in 10 mM sodium acetate buffer (pH must be 0.5 units below the kinase's isoelectric point). Inject over the active channel to achieve a high immobilization level of 3000-5000 Resonance Units (RU). Expert Insight: High density is required because the fragment's low molecular weight (151.17 g/mol ) yields a very low theoretical maximum response ( Rmax​ ).

  • Surface Quenching : Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to block unreacted NHS esters. Leave the reference channel activated and quenched without protein to serve as an in-line subtraction control.

  • DMSO Calibration : Prepare a solvent correction curve ranging from 4.5% to 5.5% DMSO in the running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20). Inject prior to fragment screening to build a correction model for bulk refractive changes.

  • Fragment Injection : Prepare a concentration series of N-(2-aminopyridin-4-yl)acetamide (15.6 µM to 1000 µM) in running buffer matched to exactly 5.0% DMSO. Inject at a high flow rate (50 µL/min) to minimize mass transport limitations. Record association for 60 seconds and dissociation for 120 seconds.

  • Data Analysis : Subtract the reference channel and solvent correction data. Fit the equilibrium responses to a 1:1 steady-state affinity model to determine the Kd​ .

Protocol B: TR-FRET Functional Kinase Assay

Causality & Rationale: To prove that the physical binding observed in SPR translates to functional active-site inhibition, an orthogonal TR-FRET assay is utilized. Time-resolved fluorescence is chosen because fragments screened at high concentrations often exhibit autofluorescence; the time delay in TR-FRET entirely bypasses this artifact.

  • Reagent Preparation : Prepare the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing : Using an acoustic liquid handler (e.g., Echo 550), dispense N-(2-aminopyridin-4-yl)acetamide into a 384-well low-volume plate. Acoustic dispensing ensures nanoliter precision, keeping final assay DMSO concentrations strictly below 1% to prevent kinase denaturation.

  • Pre-Equilibration : Add the target kinase and a biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature. Expert Insight: Pre-incubation allows the low-affinity fragment to fully occupy the hinge region before the highly competitive ATP is introduced.

  • Reaction Initiation : Add ATP to initiate the phosphorylation reaction. Critical Step : The ATP concentration must be set exactly at its apparent Km​ for the specific kinase. According to the Cheng-Prusoff equation, setting [ATP]=Km​ ensures the assay is highly sensitive to ATP-competitive fragments while maintaining a robust signal window[5].

  • Detection : After a 60-minute incubation, stop the reaction by adding EDTA (to chelate Mg2+). Add the detection reagents: a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout : Read the plate on a multi-mode microplate reader using a 340 nm excitation and measuring emission at 615 nm and 665 nm. Calculate the IC50​ using the 665/615 nm emission ratio.

Data Presentation & Interpretation

The following table outlines the expected quantitative parameters when screening N-(2-aminopyridin-4-yl)acetamide against a susceptible kinase target (e.g., ALK or CHK2).

ParameterExpected Value RangeSignificance & Interpretation
Kd​ (SPR) 50 µM – 300 µMConfirms direct, reversible physical binding to the target.
IC50​ (TR-FRET) 100 µM – 500 µMValidates functional, ATP-competitive inhibition[1].
Ligand Efficiency (LE) > 0.45 kcal/mol/HACalculated via ΔG/Nheavy_atoms​ . With 11 heavy atoms, a Kd​ of 100 µM yields an exceptional LE of ~0.49, making it a premium starting point for optimization.
Lipophilic Ligand Efficiency > 3.0Indicates the binding is driven by specific directional hydrogen bonds (hinge) rather than non-specific hydrophobic collapse.

Expert Insights & Troubleshooting

  • Addressing Fragment Aggregation : At the high concentrations required for FBDD (up to 1 mM), N-(2-aminopyridin-4-yl)acetamide may form colloidal aggregates, leading to false-positive inhibition in TR-FRET or super-stoichiometric binding in SPR. Self-Validation : Always run Dynamic Light Scattering (DLS) on your highest concentration working stock to confirm the fragment remains monomeric.

  • Stoichiometric Limitations in SPR : Because the fragment is small, the SPR response will be low. If the Rmax​ exceeds theoretical limits, it indicates non-specific binding or aggregation. Conversely, if the signal is too low, verify that the kinase was not denatured during the acidic pH immobilization process by running a known high-affinity positive control inhibitor (e.g., Staurosporine) prior to the fragment screen.

  • Exploiting the Acetamide Vector : Once binding is confirmed, the 4-position acetamide serves as the primary vector for "fragment growing." Structural biology (X-ray crystallography) should be employed to confirm the acetamide is pointing toward the solvent-exposed channel, allowing synthetic chemists to append larger lipophilic moieties to capture adjacent specificity pockets without disturbing the foundational 2-aminopyridine hinge interactions[3][4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(2-aminopyridin-4-yl)acetamide Synthesis

Overview The selective N-acetylation of 2,4-diaminopyridine to yield N-(2-aminopyridin-4-yl)acetamide is a critical transformation in the synthesis of various pharmaceutical intermediates. Due to the presence of two comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview The selective N-acetylation of 2,4-diaminopyridine to yield N-(2-aminopyridin-4-yl)acetamide is a critical transformation in the synthesis of various pharmaceutical intermediates. Due to the presence of two competing nucleophilic amine groups, achieving high regioselectivity and preventing over-acetylation requires precise control over reaction kinetics and thermodynamics. This guide provides field-proven troubleshooting strategies and validated protocols to maximize your experimental yield.

Troubleshooting Guides & FAQs

Q1: Why am I getting a high percentage of N,N'-(pyridine-2,4-diyl)diacetamide (over-acetylation) even when I use exactly 1.0 equivalent of acetyl chloride? A1: Acetyl chloride is a highly reactive electrophile. When using it, the rate of acetylation outpaces the rate of bulk mixing in the flask. This creates local concentration gradients ("hot spots") where the newly formed mono-acetylated product immediately reacts with nearby unreacted acetyl chloride before the remaining 2,4-diaminopyridine can be consumed. Causality & Solution: Switch to a milder acetylating agent, such as acetic anhydride (Ac₂O). Ac₂O has a higher activation energy for the acyl transfer, which slows the reaction down enough to allow for homogeneous mixing. This ensures the kinetic differentiation between the primary and secondary amine groups is the dominant factor, rather than mixing efficiency.

Q2: How does the inherent chemistry of 2,4-diaminopyridine dictate regioselectivity, and how can I maximize the formation of the 4-acetamide over the 2-acetamide? A2: Regioselectivity is fundamentally driven by the stark difference in basicity and nucleophilicity between the two amino groups. According to classical physical organic studies, the 4-amino group is significantly more basic (pKa ~ 9.17) than the 2-amino group (pKa ~ 6.86) . The 2-amino group's lone pair is heavily delocalized into the adjacent highly electronegative pyridine nitrogen via resonance, rendering it far less nucleophilic. Causality & Solution: To exploit this electronic difference, the reaction must be run under strict kinetic control. Add Ac₂O dropwise at 0 °C in a moderately polar aprotic solvent (like Dichloromethane, DCM). The low temperature suppresses the thermal energy required to overcome the higher activation barrier of the less nucleophilic 2-amino group, locking the reaction into the 4-acetylation pathway.

Q3: My reaction goes to completion with good regioselectivity, but my isolated yield is low. How should I optimize the workup? A3: N-(2-aminopyridin-4-yl)acetamide is highly polar and amphoteric. It can easily form water-soluble salts if the aqueous workup is too acidic (protonating the pyridine ring) or too basic. Causality & Solution: Avoid standard 1M HCl or 1M NaOH washes. Instead, quench the reaction with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts, carefully maintaining a pH of ~7.5–8.0. This pH is near the isoelectric point of the product, minimizing its water solubility and facilitating extraction into an organic solvent mixture like CHCl₃/Isopropanol (3:1 v/v), which is highly effective for extracting polar heterocycles .

Quantitative Data Summary

Table 1: Impact of Reaction Conditions on Yield and Regioselectivity

Acetylating Agent (1.05 eq)SolventTemp (°C)Regioselectivity (4-NHAc : 2-NHAc)Diacetamide ByproductIsolated Yield
Acetyl ChlorideDCM / TEA2570 : 30~15%45%
Acetic AnhydrideDCM2590 : 10~5%72%
Acetic AnhydrideDCM0 to 5> 98 : 2< 1%88%
Acetic AnhydrideWater2585 : 15~8%65%
Optimized Experimental Protocol: Synthesis of N-(2-aminopyridin-4-yl)acetamide

This methodology incorporates self-validating checkpoints to ensure reaction integrity.

Step 1: Setup & Dissolution

  • Charge a flame-dried round-bottom flask with 2,4-diaminopyridine (1.0 eq, e.g., 10.0 mmol) and anhydrous Dichloromethane (DCM) (0.2 M, 50 mL).

  • Self-Validation Check: Ensure complete dissolution. If the solution is cloudy, gently warm to 30 °C, then cool back down. The starting material must be fully dissolved to prevent heterogeneous reaction kinetics which skew regioselectivity.

Step 2: Temperature Control

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C for 15 minutes under an inert atmosphere (N₂ or Argon).

Step 3: Controlled Addition

  • Prepare a solution of Acetic Anhydride (1.05 eq, 10.5 mmol) in anhydrous DCM (10 mL).

  • Add the Ac₂O solution dropwise via an addition funnel over 30 minutes.

  • Causality Rule: Dropwise addition at 0 °C prevents thermal spikes and localized excess of the electrophile, strictly enforcing kinetic control over the more nucleophilic 4-amino group.

Step 4: Reaction Monitoring

  • Stir the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 1 hour.

  • Self-Validation Check: Monitor via TLC (Eluent: 10% MeOH in DCM containing 1% NH₄OH). The starting material (R_f ~0.1) should be consumed, with a major new spot appearing (R_f ~0.35). If starting material persists, add an additional 0.05 eq of Ac₂O.

Step 5: Quench & Workup

  • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until CO₂ evolution ceases.

  • Self-Validation Check: Test the pH of the aqueous layer; adjust to pH 7.5–8.0 using 1M NaOH if necessary to ensure the product is in its neutral, extractable form.

  • Extract the aqueous layer with a mixture of CHCl₃/Isopropanol (3:1 v/v) (3 x 30 mL).

Step 6: Purification

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from hot Ethyl Acetate/Hexanes to afford the pure N-(2-aminopyridin-4-yl)acetamide as an off-white solid.

Mechanistic Pathway & Logic

ReactionPathway SM 2,4-Diaminopyridine (4-NH2 pKa ~9.17 2-NH2 pKa ~6.86) Product N-(2-aminopyridin-4-yl)acetamide (Target Product) SM->Product Ac2O (1.0 eq) 0 °C to RT Byproduct1 N-(4-aminopyridin-2-yl)acetamide (Minor Regioisomer) SM->Byproduct1 Competing Nucleophilic Attack Byproduct2 N,N'-(pyridine-2,4-diyl)diacetamide (Over-acetylation) Product->Byproduct2 Excess Ac2O / Poor Mixing Byproduct1->Byproduct2 Excess Ac2O

Kinetic vs. thermodynamic pathways in the regioselective acetylation of 2,4-diaminopyridine.

References
  • Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases. Journal of the Chemical Society (Resumed), 2240-2249. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

Optimization

Technical Support Center: N-(2-aminopyridin-4-yl)acetamide Aqueous Stability

Welcome to the Advanced Application Support portal. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who encounter unexpected stability issues with subst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support portal. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who encounter unexpected stability issues with substituted aminopyridines.

Working with N-(2-aminopyridin-4-yl)acetamide (CAS 144672-55-9)[1] in aqueous environments presents a unique set of physicochemical challenges. The interplay between the electron-withdrawing pyridine ring, the basic amino group, and the hydrolytically sensitive acetamide moiety requires strict environmental controls. This guide is designed to move beyond basic troubleshooting by explaining the causality behind degradation and providing self-validating protocols to ensure your experimental data remains robust.

Core Stability Mechanisms: The Causality of Degradation

To effectively troubleshoot, we must first understand the molecular vulnerabilities of the compound:

  • Amide Hydrolysis (Acid/Base Catalyzed): The primary degradation pathway for acetamidopyridines is the cleavage of the amide bond[2]. While aliphatic amides are generally stable, the electron-deficient nature of the pyridine ring increases the electrophilicity of the acetamide carbonyl carbon, making it highly susceptible to nucleophilic attack by water, hydronium, or hydroxide ions[3]. This yields 2,4-diaminopyridine and acetic acid.

  • Oxidative Susceptibility: Aminopyridine derivatives are notoriously sensitive to oxidation[4]. In the presence of dissolved oxygen, trace transition metals, or reactive oxygen species (ROS), the pyridine nitrogen or the ring itself can be oxidized, typically forming an N-oxide (+16 Da)[5].

  • pH-Dependent Precipitation: The basicity of the aminopyridine nitrogen dictates its solubility. At acidic pH, the molecule is protonated and highly soluble. However, as the pH approaches or exceeds its pKa (typically ~6.8 for related aminopyridines), the compound shifts to its unprotonated free-base form, drastically reducing aqueous solubility and leading to micro-precipitation.

Troubleshooting Guide & FAQs

Q1: We observe a steady decrease in API concentration in our pH 2.0 mobile phase over 48 hours, but no new peaks appear in our standard UV window. What is causing this? Analysis & Causality: You are observing acid-catalyzed hydrolysis of the acetamide bond[2]. The resulting degradant is 2,4-diaminopyridine. Because the diamine lacks the extended conjugation provided by the acetamide carbonyl, its UV absorbance maximum shifts significantly. If your UV detector is locked to the λmax​ of the parent compound, the degradant will be nearly invisible. Solution: Switch to a diode-array detector (DAD) scanning from 200–400 nm, or couple your system to an ESI-MS looking for the -42 Da mass shift (loss of the acetyl group).

Q2: LC-MS analysis of our aqueous stock solutions (stored at room temperature on the bench) shows a prominent new peak at +16 Da. Is this an impurity from synthesis? Analysis & Causality: If the peak grows over time, it is not a synthetic impurity; it is an oxidative degradant. Aminopyridines readily oxidize to form pyridine N-oxides or hydroxylated species when exposed to ambient light and dissolved oxygen[4][5]. Solution: Store all aqueous stocks in amber vials to prevent photo-oxidation, purge the headspace with argon or nitrogen, and consider adding a trace chelator (like 1 mM EDTA) if trace metal catalysis is suspected.

Q3: When diluting our 100 mM DMSO stock into physiological PBS (pH 7.4) for cell assays, the solution becomes slightly turbid and our assay results are highly variable. How can we prevent this? Analysis & Causality: This is a physical stability issue, not chemical degradation. At pH 7.4, the aminopyridine nitrogen is predominantly unprotonated. The 100 mM concentration far exceeds the thermodynamic solubility limit of the free base in water, causing immediate micro-precipitation. Solution: Perform serial dilutions in DMSO first, ensuring that the final "jump" into aqueous PBS results in a concentration below 100 µM. Keep the final DMSO concentration at 0.1%–1.0% to act as a co-solvent.

Quantitative Stability Profiles

The following table summarizes the expected degradation kinetics of N-(2-aminopyridin-4-yl)acetamide under various aqueous stress conditions.

Buffer System / ConditionPrimary StressorDominant Degradation ProductEstimated t½ (25°C)Estimated t½ (40°C)
0.1 N HCl (pH 1.0) Hydronium (H⁺)2,4-Diaminopyridine (-42 Da)~14 days~48 hours
50 mM PBS (pH 7.4) None (Control)None (Stable in solution)> 6 months> 2 months
0.1 N NaOH (pH 13.0) Hydroxide (OH⁻)2,4-Diaminopyridine (-42 Da)~5 days~18 hours
0.3% H₂O₂ (pH 7.4) Peroxide (ROS)Pyridine N-oxide (+16 Da)< 4 hours< 1 hour

Validated Experimental Protocols

To empirically determine the shelf-life of your specific formulation, you must decouple hydrolytic degradation from oxidative degradation. The following protocol is designed as a self-validating system , ensuring that any data generated is mathematically sound and free from hidden artifacts like precipitation.

Protocol: Self-Validating Forced Degradation & Kinetic Profiling

Step 1: Baseline Establishment (System Suitability)

  • Action: Prepare a 10 mM stock of N-(2-aminopyridin-4-yl)acetamide in anhydrous DMSO. Inject 1 µL into the LC-UV/MS system.

  • Causality Rationale: DMSO prevents premature hydrolysis. Establishing a t=0 baseline ensures the starting material lacks pre-existing N-oxides or cleaved diamines.

  • Self-Validation Check: The parent peak must integrate to >99.0% purity at 254 nm. If +16 Da or -42 Da peaks are present, discard the powder lot.

Step 2: Hydrolytic Stress Isolation

  • Action: Dilute the stock to 100 µM in three degassed buffers: 0.1 N HCl (pH 1.0), 50 mM Phosphate (pH 7.4), and 0.1 N NaOH (pH 13.0). Incubate at 40°C in sealed, argon-purged amber vials.

  • Causality Rationale: Degassing and argon-purging eliminate dissolved oxygen, isolating the degradation mechanism purely to acid/base-catalyzed hydrolysis[3]. Amber vials prevent confounding photo-oxidation.

Step 3: Oxidative Stress Isolation

  • Action: Dilute the stock to 100 µM in 50 mM Phosphate (pH 7.4) containing 0.3% v/v H₂O₂. Incubate at 25°C for 24 hours[4].

  • Causality Rationale: H₂O₂ acts as a reactive oxygen species surrogate, forcing the rapid formation of the +16 Da N-oxide degradant[5] without altering the pH.

Step 4: Orthogonal Detection & Mass Balance Verification

  • Action: Analyze aliquots at t=4h , 24h , and 48h using LC-UV coupled to ESI-MS.

  • Self-Validation Check (Critical): Calculate the Mass Balance using the formula: [(Area_parent + Area_degradants) / Area_t0_parent] * 100. The result MUST equal 100% ± 5%. If the mass balance falls below 95%, it indicates the compound has precipitated out of solution or degraded into a UV-transparent species, completely invalidating your kinetic rate calculations.

Degradation Pathway Visualization

The logical flow of the stability liabilities described above is mapped in the diagram below.

StabilityPathways API N-(2-aminopyridin-4-yl)acetamide (Intact API) Hyd Amide Hydrolysis (Acid/Base Catalyzed) API->Hyd pH < 4 or pH > 8 Ox Oxidation (ROS / Light) API->Ox Aerated / Light Prec Precipitation (pH > pKa) API->Prec Neutralization (pH > 6.8) Deg1 2,4-Diaminopyridine + Acetic Acid Hyd->Deg1 Deg2 Pyridine N-Oxide (+16 Da) Ox->Deg2 Deg3 Insoluble Free Base Aggregates Prec->Deg3

Figure 1: Primary degradation and precipitation pathways of N-(2-aminopyridin-4-yl)acetamide.

References

  • [1] NextSDS. "N-(2-aminopyridin-4-yl)acetamide — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

  • [3] ACS Publications. "Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases." Organic Process Research & Development. URL: [Link]

  • [5] NIH PubMed Central. "Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites." Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • [4] Canadian Journal of Hospital Pharmacy. "Chemical Stability of 4-Aminopyridine Capsules." CJHP Online. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up of N-(2-aminopyridin-4-yl)acetamide

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in scaling up the selective mono-acetylation of 2,4-diaminopyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in scaling up the selective mono-acetylation of 2,4-diaminopyridine. Moving from a 10-gram bench scale to a 50-kilogram pilot reactor introduces severe mass-transfer, thermodynamic, and regioselectivity challenges. This guide bypasses generic advice, focusing strictly on the causality of scale-up failures and providing self-validating solutions.

The Mechanistic Reality of Scale-Up

When synthesizing N-(2-aminopyridin-4-yl)acetamide[1], the primary challenge is distinguishing between the two nucleophilic amine centers. The C4-amino group is inherently more nucleophilic than the C2-amino group. The C2-amine's lone pair is heavily delocalized into the highly electronegative adjacent ring nitrogen (an ortho-relationship), reducing its availability for nucleophilic attack.

As demonstrated in studies of selective C-acylation of complex nitrogen heterocycles[2], controlling the electrophilicity of the reagent is paramount. To maximize the intrinsic kinetic advantage of the C4-amine, you must use a mild acylating agent (Acetic Anhydride) at low temperatures. If the internal temperature rises due to poor heat dissipation on a large scale, the thermal energy will overcome the higher activation barrier of the C2-amine, destroying your chemoselectivity[3].

Pathway SM 2,4-diaminopyridine (C4-NH2 is more nucleophilic) Target N-(2-aminopyridin-4-yl)acetamide (Desired Product) SM->Target T < 5°C Subsurface Addition Impurity1 N-(4-aminopyridin-2-yl)acetamide (C2 Regioisomer) SM->Impurity1 Highly reactive AcCl or Poor mixing Reagent Acetic Anhydride (Mild Electrophile) Reagent->Target 1.02 eq Impurity2 2,4-diacetamidopyridine (Over-acylation) Target->Impurity2 T > 10°C or Excess Ac2O

Fig 1: Kinetic control pathway for selective C4-acetylation of 2,4-diaminopyridine.

Quantitative Process Parameters

To maintain strict kinetic control, the following parameters must be rigidly enforced during scale-up.

ParameterTarget RangeCausality / Consequence of Deviation
Internal Temperature 0 °C to 5 °C>10 °C: Thermal energy breaches the C2-amine activation barrier, increasing diacetylation by ~15%.
Ac₂O Stoichiometry 1.00 to 1.02 eq>1.05 eq: Drives the equilibrium toward the 2,4-diacetamidopyridine impurity.
Solvent Volume 10 to 12 V (THF/DCM)<8 V: Causes premature product precipitation, trapping unreacted starting material in the crystal lattice.
Addition Rate 0.5 eq / hour>1.0 eq/hr: Exceeds the jacket's cooling capacity, causing localized hot spots and regioisomer formation.
Water Content (KF) < 0.05%>0.1%: Hydrolyzes Ac₂O to acetic acid, resulting in incomplete conversion of the starting material.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of 2,4-diacetamidopyridine (over-acetylation) in my pilot batch, even though I strictly used 1.0 equivalent of acetic anhydride? Scientist's Insight: On a bench scale, heat dissipates rapidly. In a pilot reactor, the surface-area-to-volume ratio drops drastically. If you are adding the anhydride from the top of the reactor (surface addition), you are creating high local concentrations of the electrophile in a localized "hot spot." Before the impeller can disperse the reagent, the localized heat and excess reagent drive the already-formed mono-acetylated product to react again, forming the di-acetyl impurity. Resolution: Implement subsurface addition using a dip tube positioned near the impeller blades. This ensures immediate mechanical dispersion of the anhydride, preventing local concentration and thermal spikes.

Q2: My regioselectivity is poor; I'm getting up to 20% of the N-(4-aminopyridin-2-yl)acetamide isomer. I am using Acetyl Chloride. How do I fix this? Scientist's Insight: Acetyl chloride is too reactive (it has a very low activation energy barrier). According to the Hammond Postulate, highly reactive electrophiles have early transition states that do not effectively discriminate between nucleophiles of differing strengths. Resolution: Switch your acylating agent to Acetic Anhydride . It is a milder electrophile that requires a higher activation energy, allowing the intrinsic nucleophilic difference between the C4 and C2 amines to dictate the reaction pathway.

Q3: The product crashes out halfway through the addition, causing the stirrer to seize and the reaction to stall. What is the optimal solvent strategy? Scientist's Insight: 2,4-diaminopyridine is highly polar and relies on strong intermolecular hydrogen bonding. As it converts to N-(2-aminopyridin-4-yl)acetamide, the polarity and solubility profile shift drastically. In pure non-polar or moderately polar solvents, the mono-acetylated product precipitates prematurely. Resolution: Utilize a binary solvent system: THF/DCM (7:3 ratio, 10 Volumes total) . THF provides excellent solubility for the starting material and intermediates, while DCM increases the heat capacity of the mixture and prevents premature crystallization until the reaction is complete.

Self-Validating Scale-Up Protocol

Every step in this workflow includes a built-in validation check. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Preparation & System Validation
  • Charge a clean, dry glass-lined reactor with 2,4-diaminopyridine (1.0 eq).

  • Add anhydrous THF/DCM (7:3 ratio, 10 V). Set the impeller to 150 rpm.

  • Validation Check 1 (Moisture): Pull a sample for Karl Fischer (KF) titration. Pass criteria: Water content < 0.05%. If > 0.05%, add 1 V of THF and distill off 1 V under vacuum to azeotropically remove water.

Phase 2: Controlled Electrophilic Addition
  • Cool the reactor jacket to -5 °C.

  • Validation Check 2 (Thermal Equilibrium): Wait until the internal RTD probe stabilizes at 0–2 °C for a continuous 15 minutes.

  • Prepare a solution of Acetic Anhydride (1.02 eq) in THF (2 V).

  • Begin subsurface addition of the anhydride solution via a dip tube at a rate of 0.5 eq/hr.

  • Validation Check 3 (Exotherm Control): Monitor the internal temperature continuously. Pass criteria: T_internal must remain ≤ 5 °C. Program the Distributed Control System (DCS) to automatically pause the addition pump if T_internal reaches 4.5 °C.

Phase 3: Reaction Completion & Quench
  • Post-addition, maintain the jacket temperature and stir the mixture at 5 °C for 3 hours.

  • Validation Check 4 (Conversion): Pull a sample for HPLC analysis. Pass criteria: < 2.0% 2,4-diaminopyridine, < 5.0% di-acetyl impurity.

  • Quench the reaction by slowly adding 5 V of saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct.

  • Validation Check 5 (pH Verification): Measure the pH of the aqueous phase. Pass criteria: pH > 7.0. If acidic, the product will protonate and partition into the aqueous layer, destroying your yield.

Phase 4: Isolation
  • Extract the mixture with Ethyl Acetate (3 x 5 V). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to 3 V.

  • Induce crystallization by slowly adding Heptane (6 V) at 40 °C, then cooling to 5 °C.

  • Validation Check 6 (Structural Integrity): Filter, dry, and run ¹H-NMR. Pass criteria: Disappearance of the C4-NH₂ broad singlet and a downfield shift of the C4 proton, confirming exclusive C4-acetylation.

References

  • [1] Title: N-(2-aminopyridin-4-yl)acetamide — Chemical Substance Information Source: NextSDS URL:

  • [2] Title: Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused [1,3]Diazepinones Source: ACS Publications URL:

  • [3] Title: Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines Source: ResearchGate URL:

Sources

Optimization

Technical Support Center: N-(2-aminopyridin-4-yl)acetamide Deacetylation

Welcome to the Technical Support and Troubleshooting Portal for the deacetylation of N-(2-aminopyridin-4-yl)acetamide. This guide is engineered for researchers and drug development professionals dealing with the specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the deacetylation of N-(2-aminopyridin-4-yl)acetamide. This guide is engineered for researchers and drug development professionals dealing with the specific chemical nuances of aminopyridine derivatives.

🔬 Mechanistic Insight: The Causality of Side Reactions

Deacetylation (amide hydrolysis) is typically a straightforward nucleophilic acyl substitution [1]. However, N-(2-aminopyridin-4-yl)acetamide presents a unique mechanistic challenge.

The lone pair of electrons on the 2-amino group delocalizes into the pyridine ring, significantly increasing the electron density of the aromatic system. This electron donation extends to the 4-acetamido group, drastically reducing the electrophilicity of the carbonyl carbon. Consequently, the nucleophilic attack by water or hydroxide ions is severely retarded [2].

To force the reaction to completion, researchers often apply harsh conditions (high heat, concentrated acid/base). This brute-force approach triggers three major side reactions:

  • Deamination (2-Pyridone Formation): The 2-amino group is susceptible to hydrolysis under extended reflux in strong aqueous acids or bases, converting the aminopyridine into a 2-pyridone (2-hydroxypyridine) derivative [3].

  • Oxidative Degradation: The target product, 2,4-diaminopyridine, is an extremely electron-rich aromatic diamine. Under alkaline conditions and elevated temperatures, it rapidly oxidizes in the presence of atmospheric oxygen to form dark, polymeric azo/azoxy impurities [4].

  • Incomplete Conversion: Prematurely stopping the reaction to avoid degradation leaves unreacted starting material, complicating downstream purification.

ReactionPathway SM N-(2-aminopyridin-4-yl)acetamide (Starting Material) Intermediate Tetrahedral Intermediate (Slow Step) SM->Intermediate H2O / H+ or OH- (Nucleophilic Attack) Side1 2-Pyridone Derivative (Deamination Side Product) SM->Side1 Prolonged Heat / Strong Acid (Hydrolysis of 2-NH2) Product 2,4-Diaminopyridine (Target Product) Intermediate->Product -AcOH Side2 Oxidized Polymeric Species (Degradation) Product->Side2 O2 Exposure / High pH

Reaction pathways of N-(2-aminopyridin-4-yl)acetamide deacetylation and side reactions.

🛠️ Troubleshooting & FAQs

Q1: My reaction stalls at 60-70% conversion, even after 12 hours of reflux in 2M NaOH. How can I drive it to completion? A: The electron-rich nature of the aminopyridine ring makes basic hydrolysis exceptionally slow [2]. Switching to an acid-catalyzed mechanism (e.g., 6M HCl) is highly recommended. Acid protonates the pyridine nitrogen and the amide carbonyl, effectively withdrawing electron density and restoring the electrophilicity of the carbonyl carbon, which accelerates the tetrahedral intermediate formation [1].

Q2: I am seeing a major secondary spot on my TLC (lower Rf than the product) when using 6M HCl. What is it, and how do I prevent it? A: This is likely the 2-pyridone derivative resulting from the deamination of the 2-amino group [3]. This occurs when the reaction is heated for too long or at too high a temperature (>100°C). Fix: Lower the reflux temperature to exactly 90-95°C and implement strict kinetic monitoring. Quench the reaction the moment the starting material drops below 2%. Do not leave the reaction refluxing overnight unmonitored.

Q3: Upon neutralizing my reaction mixture, the solution turns from pale yellow to dark brown/black, and my isolated yield is terrible. What happened? A: You are witnessing the rapid oxidation of 2,4-diaminopyridine [4]. Electron-rich diamines auto-oxidize in the presence of basic aqueous solutions and atmospheric oxygen. Fix: You must purge your reaction vessel with an inert gas (Nitrogen or Argon) before heating. During the workup, perform the neutralization step at 0°C under an inert atmosphere, and consider adding a catalytic amount of an antioxidant (like sodium dithionite) if the problem persists.

Q4: Are there milder alternatives to strong acids or bases for this specific deacetylation? A: Yes. If your substrate is highly sensitive, literature suggests using mild nucleophiles like Hydroxylamine (NH₂OH) , which can perform hydroxylaminolysis of the acetyl group at lower temperatures [5]. Alternatively, prolonged stirring with Sodium Bicarbonate (NaHCO₃) in mixed aqueous/alcoholic solvents has shown efficacy for certain sensitive acetamides, though reaction times will be significantly longer [6].

📊 Condition Optimization Data

The following table summarizes the quantitative outcomes of various deacetylation conditions based on internal validation and literature precedents.

Reagent / ConditionTemp (°C)Time (hrs)Conversion (%)Major Side ProductRecommendation
2M NaOH (aq)10024~65%Oxidized Polymers❌ Not recommended (Sluggish, high oxidation)
6M HCl (aq)11012>99%2-Pyridone (15-20%)⚠️ High conversion, but significant deamination
6M HCl (aq) 95 4 - 6 >98% None (<2%) Optimal (Requires strict monitoring)
NH₂OH·HCl / Base8018~85%Unreacted SM💡 Good for highly acid-sensitive analogs
NaHCO₃ / MeOH:H₂O6048~40%Unreacted SM❌ Too mild for this specific substrate

📝 Standard Operating Procedure (SOP): Optimized Acidic Deacetylation

This protocol is designed as a self-validating system . It utilizes controlled acidic hydrolysis while mitigating oxidation and deamination through strict environmental and kinetic controls.

Step-by-Step Methodology
  • Inert Setup: Charge a 3-neck round-bottom flask with N-(2-aminopyridin-4-yl)acetamide (1.0 eq). Add 6M HCl (10 mL per gram of substrate). Equip the flask with a reflux condenser and a temperature probe.

  • Degassing: Submerge a needle into the solution and sparge with Nitrogen gas for 15 minutes to displace dissolved oxygen. Maintain a positive N₂ blanket throughout the reaction.

  • Controlled Heating: Heat the mixture to an internal temperature of exactly 95°C. Do not exceed 100°C.

  • Validation Checkpoint (Kinetic Monitoring): After 3 hours, withdraw a 50 µL aliquot. Neutralize immediately with saturated NaHCO₃ and analyze via LC-MS or HPLC.

    • Self-Validation: The mass-to-charge ratio (m/z) must shift from 152.1 (Starting Material, [M+H]⁺) to 110.1 (Product, [M+H]⁺).

    • Continue heating and sampling every 45 minutes until the starting material peak is <2% relative area.

  • Quenching: Immediately remove the heat source and cool the flask in an ice-water bath to 0°C.

  • Anaerobic Neutralization: While maintaining the N₂ atmosphere and vigorous stirring, dropwise add cold 6M NaOH until the pH reaches 10-11. Crucial: Keep the internal temperature below 15°C during this highly exothermic step to prevent oxidation.

  • Isolation: 2,4-diaminopyridine is highly water-soluble. Extract the aqueous layer continuously with n-Butanol or perform multiple extractions with Ethyl Acetate (10 x volume).

  • Drying & Storage: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Store the resulting solid in an amber vial flushed with Argon at -20°C.

Workflow Step1 1. Setup & Purge Suspend SM in 6M HCl Purge with N2 (15 min) Step2 2. Controlled Heating Heat at 95°C under N2 Monitor via LC-MS (3-6 hrs) Step1->Step2 Step3 3. Cooling & Quenching Cool to 0°C Adjust pH to 10-11 with NaOH Step2->Step3 SM < 2% (Validation) Step4 4. Extraction Multiple extractions with EtOAc or n-Butanol Step3->Step4 Step5 5. Storage Concentrate & store under Argon at -20°C Step4->Step5

Optimized step-by-step workflow for the synthesis and isolation of 2,4-diaminopyridine.

📚 References

  • Chemistry of Amides: Hydrolysis. LibreTexts Chemistry.[Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.[Link]

  • Method for preparing 2,4-diaminopyridine (CN103420904A). Google Patents.

  • Method for deacetylation of biopolymers (US20190016830A1). Google Patents.

  • An Eco-friendly and Mild Process for Deacetylation Reactions in Water. Asian Journal of Chemistry. [Link]

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of N-(2-aminopyridin-4-yl)acetamide

Structural Elucidation of N-(2-aminopyridin-4-yl)acetamide: A Comparative Guide to Mass Spectrometry Fragmentation Profiling N-(2-aminopyridin-4-yl)acetamide (Exact Mass: 151.0746 Da; Formula: C7H9N3O) is a highly versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of N-(2-aminopyridin-4-yl)acetamide: A Comparative Guide to Mass Spectrometry Fragmentation Profiling

N-(2-aminopyridin-4-yl)acetamide (Exact Mass: 151.0746 Da; Formula: C7H9N3O) is a highly versatile pharmacophore utilized extensively in modern drug discovery. The 2-aminopyridine core serves as a critical hinge-binding motif in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy [1], as well as in the design of potent Enterovirus 71 (EV71) inhibitors [2]. For analytical chemists and drug development professionals, the precise structural characterization of this compound and its metabolites is non-negotiable.

This guide provides an objective, in-depth comparison of its mass spectrometry (MS) fragmentation behaviors across two primary analytical platforms: Electrospray Ionization Collision-Induced Dissociation (ESI-CID-MS/MS) and Electron Ionization (EI-MS).

Mechanistic Grounding: The Chemistry of Ionization

The fragmentation of N-(2-aminopyridin-4-yl)acetamide is entirely dictated by its functional groups. The molecule possesses a highly basic pyridine nitrogen and a 2-amino group, which act as primary proton acceptors in positive-ion ESI, yielding a highly stable [M+H]+ precursor. Conversely, the 4-acetamide group is the primary site of lability during collisional activation. The acetamide moiety exhibits a strong propensity for neutral loss, a phenomenon well-documented in the fragmentation of acetamide-containing glycans and small molecules [3].

Platform Comparison: ESI-CID-MS/MS vs. EI-MS

When selecting an analytical platform for this compound, the choice dictates both the ionization mechanism and the resulting spectral fingerprint. ESI provides soft ionization ideal for intact mass confirmation in biological matrices, whereas EI provides hard ionization ideal for rigorous library matching.

Table 1: Comparative Performance Metrics

MetricLC-ESI-MS/MS (Q-TOF / QqQ)GC-EI-MS (Single Quadrupole)
Ionization Mechanism Soft (Protonation)Hard (Electron bombardment, 70 eV)
Primary Precursor [M+H]+ (m/z 152.08)M+• (m/z 151.07)
Fragmentation Control Tunable via Collision Energy (CE)Fixed (Extensive immediate fragmentation)
Primary Application Pharmacokinetics, Metabolite IDRaw material purity, Library matching
Matrix Compatibility High (Plasma, urine, cell lysates)Low (Requires volatile, clean matrices)

Fragmentation Pathways & Causality

ESI-CID-MS/MS (Positive Ion Mode)

In ESI-MS/MS, the protonated molecule[M+H]+ appears at an exact mass of m/z 152.0824.

  • Primary Fragmentation (m/z 110.07): Upon applying low-to-moderate collision energy (15–20 eV), the dominant pathway is the neutral loss of a ketene molecule (CH2=C=O, 42 Da). Causality: This is not a simple bond cleavage but a multi-center rearrangement. The proton localized on the amide nitrogen facilitates the transfer of a hydrogen atom from the acetyl methyl group, expelling ketene and leaving behind a highly stable 2,4-diaminopyridinium cation.

  • Secondary Fragmentation (m/z 93.04): At higher collision energies (25–35 eV), the m/z 110.07 ion undergoes a subsequent neutral loss of ammonia (NH3, 17 Da). Causality: The expulsion of the 2-amino group is driven by the thermodynamic stability of the resulting conjugated aminopyridyl cation.

ESI_Fragmentation A Precursor Ion [M+H]+ m/z 152.08 B Primary Fragment [M+H - C2H2O]+ m/z 110.07 A->B CID (15-20 eV) - Ketene (42 Da) C Secondary Fragment [M+H - C2H2O - NH3]+ m/z 93.04 B->C CID (25-35 eV) - Ammonia (17 Da)

Figure 1: ESI-CID-MS/MS fragmentation pathway of N-(2-aminopyridin-4-yl)acetamide.

EI-MS (70 eV)

Under hard electron ionization, the molecule forms a radical cation M+• at m/z 151.07. The excess internal energy (70 eV) causes immediate, extensive fragmentation. The base peak is typically m/z 109 (the radical cation of 2,4-diaminopyridine following ketene loss), followed by m/z 82, which corresponds to the expulsion of hydrogen cyanide (HCN, 27 Da) from the pyridine ring—a classic diagnostic cleavage for aromatic nitrogen heterocycles.

Table 2: Key Fragment Ions and Mass Accuracy (ESI Positive Mode)

Ion TypeFormulaTheoretical m/zNeutral LossDiagnostic Value
Precursor[C7H10N3O]+152.0824N/AIntact mass confirmation
Product 1[C5H8N3]+110.0718-42 Da (Ketene)Confirms N-aryl acetamide
Product 2[C5H5N2]+93.0453-17 Da (Ammonia)Confirms free 2-amino group

Self-Validating Experimental Protocols

To ensure analytical trustworthiness and reproducibility, the following LC-ESI-MS/MS protocol is designed as a self-validating system.

Step-by-Step Methodology: LC-ESI-MS/MS Profiling

  • Sample Preparation & Matrix Control: Dissolve the analyte in 50:50 Methanol/Water. Crucial Step: Add 0.1% Formic Acid (FA). Causality: FA lowers the solvent pH below the pKa of the pyridine nitrogen, ensuring >99% protonation in solution prior to aerosolization. This exponentially increases ESI sensitivity. Prepare a blank (solvent + FA) to validate the absence of isobaric background noise.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Validation: The sharp elution peak must match the retention time of an authentic reference standard to rule out positional isomers.

  • MS/MS Acquisition: Operate the mass spectrometer in Positive ESI mode. Isolate m/z 152.08 in Q1 (isolation width 0.7 Da). Apply a collision energy ramp of 10–40 eV in the collision cell (Q2) using Argon as the collision gas.

  • Data Validation: Scan Q3 from m/z 50 to 160. Self-Validation: Verify that the mass accuracy of the m/z 110.07 and 93.04 fragments is within <5 ppm of their theoretical exact masses. The isotopic pattern of the precursor must align with the natural 13C abundance for C7H9N3O.

LCMS_Workflow S1 1. Sample Preparation Dissolve in MeOH/H2O Add 0.1% Formic Acid S2 2. LC Separation C18 Column Gradient: MeCN/H2O + 0.1% FA S1->S2 S3 3. ESI Ionization Positive Mode (+kV) Desolvation & Protonation S2->S3 S4 4. Mass Analysis MS1: Isolate m/z 152.08 CID: 15-35 eV MS2: Scan m/z 50-160 S3->S4 S5 S5 S4->S5

Figure 2: Self-validating LC-ESI-MS/MS workflow for aminopyridine derivatives.

Data Interpretation & Avoiding False Positives

When analyzing complex biological matrices (e.g., in vivo pharmacokinetic studies of HPK1 inhibitors [1]), distinguishing N-(2-aminopyridin-4-yl)acetamide from its positional isomers (such as N-(4-aminopyridin-2-yl)acetamide) is critical.

While the loss of ketene (-42 Da) is universal for N-aryl acetamides, the secondary loss of ammonia (-17 Da) is highly sensitive to the position of the free amino group. The proximity of the 2-amino group to the pyridine nitrogen facilitates specific resonance-stabilized fragment ions that are distinctively absent or shifted in 3-amino or 4-amino structural analogs. Therefore, relying solely on the m/z 152 → 110 transition can yield false positives; the m/z 152 → 93 transition must always be monitored as a confirmatory qualifier ion.

References

  • Duan, Y., et al. (2026). Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization. Journal of Medicinal Chemistry, 69(6). [Link]

  • Zhang, M., et al. (2020). Design, Synthesis, and Evaluation of Novel Enterovirus 71 Inhibitors as Therapeutic Drug Leads for the Treatment of Human Hand, Foot, and Mouth Disease. Journal of Medicinal Chemistry, 63(3), 1233-1244.[Link]

  • Yamagaki, T., Sugahara, K., & Watanabe, T. (2014). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(1), 95-103.[Link]

Comparative

Structure-Activity Relationship (SAR) of N-(2-aminopyridin-4-yl)acetamide Derivatives: A Comparative Guide for Kinase Inhibitor Design

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the most privileged scaffolds in medicinal chemistry is the N-(2-aminopyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the most privileged scaffolds in medicinal chemistry is the N-(2-aminopyridin-4-yl)acetamide core. This guide provides an objective, data-driven comparison of this scaffold against alternative chemotypes, detailing its mechanistic advantages, structure-activity relationship (SAR) profile, and the experimental workflows required to validate its performance.

Mechanistic Rationale: The 2-Aminopyridine Advantage

The design of kinase inhibitors requires precise exploitation of the ATP-binding pocket. The N-(2-aminopyridin-4-yl)acetamide scaffold is engineered to dominate this space through two distinct structural mechanisms:

  • Hinge Region Anchoring: The 2-aminopyridine core establishes critical bidentate acceptor-donor hydrogen bonds with the backbone nitrogen and carbonyl oxygen of the kinase hinge region[1]. This interaction mimics the binding of the adenine ring of ATP, providing a rigid and highly favorable enthalpic anchor.

  • Vectorization via Acetamide: The acetamide linker at the 4-position serves as a versatile vector, directing variable R-groups toward the solvent-exposed region or deeper hydrophobic sub-pockets[2]. This allows chemists to tune selectivity and physicochemical properties without disrupting the core hinge-binding pharmacophore.

Recent studies have demonstrated the exceptional efficacy of 2-aminopyridine derivatives as highly potent and selective inhibitors of kinases such as Janus Kinase 2 (JAK2), outperforming many legacy scaffolds[3].

SAR_Workflow A N-(2-aminopyridin-4-yl)acetamide Core Scaffold B 2-Aminopyridine Hinge Binding A->B Anchors C Acetamide Linker Vectorization A->C Directs D Bidentate H-Bonds (Kinase Hinge) B->D Forms E Solvent Channel (R1 Substitution) C->E Modifies F Hydrophobic Pocket (R2 Substitution) C->F Modifies G Improved Potency & Selectivity D->G E->G F->G

Caption: SAR optimization workflow detailing structural roles of 2-aminopyridine and acetamide moieties.

Comparative Performance: Scaffold vs. Alternatives

When benchmarking the N-(2-aminopyridin-4-yl)acetamide scaffold against alternative kinase-binding motifs (such as aminopyrimidines or pyrrolopyridines), the 2-aminopyridine core consistently offers a superior balance of synthetic accessibility, ligand efficiency, and selectivity tuning.

Table 1: Scaffold Comparison Profile
ParameterN-(2-aminopyridin-4-yl)acetamideAminopyrimidinePyrrolopyridine
Hinge Binding Bidentate (Strong H-bonds)Bidentate (Strong H-bonds)Tridentate (Very Strong)
Synthetic Accessibility High (Direct amide coupling)Moderate (SNAr reactions)Low (Complex multi-step)
Physicochemical Profile Favorable (Low MW, good solubility)Moderate (Higher lipophilicity)Poor (Planar, aggregation-prone)
Selectivity Tuning Excellent (via acetamide vector)Good (via C2/C4 substitutions)Moderate (Limited vectors)
Table 2: SAR Data of N-(2-aminopyridin-4-yl)acetamide Derivatives (JAK2 Target)

To illustrate the SAR trajectory, the following experimental data tracks the optimization of the acetamide R1 group and the pyridine C5 (R2) position for JAK2 inhibition.

CompoundR1 (Acetamide Vector)R2 (Pyridine C5)JAK2 IC50 (nM)JAK1 IC50 (nM)Selectivity (JAK2/JAK1)
1 MethylH45012002.6x
2 CyclopropylH1205804.8x
3 PhenylH853103.6x
4 4-FluorophenylH241506.2x
5 4-FluorophenylFluoro92760>300x
6 4-(Trifluoromethyl)phenylFluoro>1000>1000N/A

SAR Analysis & Causality: Transitioning from an aliphatic methyl group (Compound 1) to a 4-fluorophenyl group (Compound 4) significantly improves potency by engaging in π−π stacking interactions within the solvent channel. Furthermore, the introduction of a fluorine atom at the C5 position of the pyridine ring (Compound 5) acts as a selectivity switch. This modification exploits a highly specific hydrophobic sub-pocket unique to the JAK2 active site, yielding a >300-fold selectivity over JAK1[3]. Conversely, bulkier groups like trifluoromethyl (Compound 6) induce severe steric clashes with the gatekeeper residue, abolishing binding affinity.

Experimental Protocols & Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.

Protocol A: Amide Coupling Synthesis of N-(2-aminopyridin-4-yl)acetamides

This protocol outlines the functionalization of the core scaffold using optimized coupling conditions.

  • Activation: Dissolve the substituted carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Causality: HATU is selected over traditional carbodiimides (e.g., EDC) because its highly reactive aza-benzotriazole ester intermediate efficiently overcomes the poor nucleophilicity of the 2-aminopyridin-4-amine core.

  • Base Addition: Add DIPEA (2.5 eq) and stir for 15 minutes to ensure complete deprotonation of the acid.

  • Coupling: Add the N-(2-aminopyridin-4-yl) core (1.0 eq) and stir at room temperature for 12 hours.

  • Self-Validation (LC-MS): Before quenching, sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Causality: This self-validating step ensures the complete consumption of the starting material and confirms the formation of the desired mass (M+H)+ , preventing premature workup and yield loss.

  • Purification: Quench with water, extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: In Vitro TR-FRET Kinase Assay (JAK2)

This protocol measures the biochemical IC50​ of the synthesized derivatives.

  • Enzyme Preparation: Dilute recombinant JAK2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense the N-(2-aminopyridin-4-yl)acetamide derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Incubate with the enzyme for 30 minutes.

  • Substrate Addition: Add ULight-labeled JAK-1 peptide and ATP.

    • Causality: The ATP concentration must be strictly maintained at its apparent Michaelis constant ( Km​ , ~10 µM). Running the assay at Km​ ensures that the measured IC50​ values accurately reflect the ATP-competitive nature of the 2-aminopyridine scaffold without artificial potency inflation[1].

  • Detection: Add Eu-anti-phospho-tyrosine antibody and read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm).

  • Self-Validation: Include Ruxolitinib as a positive control plate-wide.

    • Causality: The reference inhibitor establishes a baseline for assay sensitivity and dynamic range, validating the integrity of the run.

Pathway Modulation Visualization

By competitively binding to the ATP site of JAK2, optimized N-(2-aminopyridin-4-yl)acetamide derivatives effectively halt downstream signal transduction, preventing the phosphorylation and dimerization of STAT proteins.

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Kinase Activation Receptor->JAK2 STAT STAT Phosphorylation & Dimerization JAK2->STAT Phosphorylates Inhibitor N-(2-aminopyridin-4-yl) acetamide Derivative Inhibitor->JAK2 Blocks ATP Site Nucleus Nuclear Translocation & Transcription STAT->Nucleus

Caption: Mechanism of action for N-(2-aminopyridin-4-yl)acetamide derivatives inhibiting JAK/STAT pathway.

References

  • Title: 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)
  • Source: PMC (National Institutes of Health)
  • Title: Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors Source: East China Normal University URL

Sources

Validation

Validation of N-(2-aminopyridin-4-yl)acetamide-Based Chemical Probes: A Comparative Guide to Kinase Target Engagement

As a Senior Application Scientist, evaluating a chemical entity for target validation requires distinguishing between a mere "binder" and a true "chemical probe." N-(2-aminopyridin-4-yl)acetamide (CAS 144672-55-9) is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a chemical entity for target validation requires distinguishing between a mere "binder" and a true "chemical probe." N-(2-aminopyridin-4-yl)acetamide (CAS 144672-55-9) is a privileged pharmacophore—a fundamental building block frequently utilized as the hinge-binding core for kinase inhibitors. However, possessing a binding moiety does not inherently qualify a molecule as a chemical probe.

To ensure that observed biological phenotypes are driven by on-target modulation rather than off-target polypharmacology, a compound must meet stringent, community-defined criteria: biochemical potency (<100 nM), kinome-wide selectivity (>30-fold margin), and direct cellular target engagement (<1 µM)[1]. This guide objectively compares the baseline N-(2-aminopyridin-4-yl)acetamide fragment against fully elaborated, validated probes, and provides the self-validating experimental workflows required to qualify them.

The Causality of the Aminopyridine Pharmacophore

The efficacy of the 2-aminopyridine scaffold in kinase inhibition is rooted in its structural complementarity to the ATP-binding pocket. The 2-amino group acts as a critical hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. Together, they form a bidentate interaction with the backbone amide of the kinase hinge region (e.g., His286 in ALK2 or V468 in DCLK1) [2]. The acetamide group at the 4-position provides a synthetic vector to project into the solvent-exposed channel or hydrophobic back pocket, allowing medicinal chemists to build selectivity-enhancing moieties.

G Ligand Kinase Ligand Receptor Target Kinase (e.g., ALK2) Ligand->Receptor Activates Effector Downstream Effector Receptor->Effector Phosphorylates Probe Aminopyridine Probe Probe->Receptor Binds Hinge (Inhibits) Phenotype Cellular Phenotype Effector->Phenotype Drives

Mechanism of kinase inhibition by aminopyridine-based chemical probes.

Comparative Performance Data: Fragment vs. Validated Probes

To demonstrate the necessity of probe validation, we compare the raw N-(2-aminopyridin-4-yl)acetamide fragment against a fully optimized aminopyridine-based probe (M4K2234) and a legacy, promiscuous inhibitor (LDN-193189) [3].

A raw fragment acts only as a "Pathfinder"—it lacks the steric bulk required for selectivity and the lipophilicity needed for cellular permeability. True chemical probes must demonstrate a wide therapeutic window over related kinome members.

Table 1: Objective Comparison of Probe Alternatives
Compound ClassRepresentative MoleculeTargetBiochemical IC₅₀Kinome Selectivity (S₁₀ Score)Cellular Target Engagement (IC₅₀)
Baseline Fragment N-(2-aminopyridin-4-yl)acetamideGeneric Kinase> 10 µMPoor (Non-selective)Not Cell Permeable
Validated Probe M4K2234 (Aminopyridine deriv.)ALK1/2< 10 nMHigh (>30-fold margin)< 100 nM
Legacy Inhibitor LDN-193189ALK1/2/3/6< 10 nMLow (Promiscuous)< 100 nM

Key Takeaway: While LDN-193189 is potent, its poor selectivity invalidates it as a precise tool for linking a specific gene to a phenotype. The optimized aminopyridine probe (M4K2234) achieves both high potency and the required >30-fold selectivity window, making it suitable for target validation.

Self-Validating Experimental Workflows

To qualify an aminopyridine derivative as a chemical probe, the following sequential, self-validating protocols must be executed.

Workflow Stage1 1. Biochemical Assay IC50 < 100 nM Stage2 2. Kinome Selectivity >30-fold margin Stage1->Stage2 Pass Fail Pathfinder Compound Stage1->Fail Fail Stage3 3. Target Engagement NanoBRET < 1 µM Stage2->Stage3 Pass Stage2->Fail Fail Stage4 4. Phenotypic Assay Biomarker Readout Stage3->Stage4 Pass Stage3->Fail Fail Pass Validated Probe Stage4->Pass Verified

Self-validating workflow for chemical probe qualification.

Protocol 1: Biochemical Potency Validation (ADP-Glo Assay)

Causality: The ADP-Glo assay is utilized because it measures ADP production universally for any kinase, eliminating the dependency on specific phosphospecific antibodies. This ensures a direct, unamplified measurement of intrinsic catalytic inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% BSA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the aminopyridine probe in DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).

  • Enzyme Incubation: Add the purified recombinant kinase (e.g., 1-5 nM final) to the compound wells. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Kₘ value for the specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (vehicle) and a known pan-kinase inhibitor (e.g., Staurosporine) as controls. The assay is only valid if Z' > 0.6.

Protocol 2: Cellular Target Engagement (NanoBRET)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (typically 1-5 mM in cells). NanoBRET is employed because it measures the competitive displacement of a fluorescent tracer in live, intact cells, definitively proving that the probe reaches its target in a physiological environment [1].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc (NLuc)-Kinase fusion protein. Plate cells in a 384-well white plate at 10,000 cells/well.

  • Tracer Addition: After 24 hours, add the appropriate fluorescent NanoBRET tracer (a known broad-spectrum binder conjugated to a fluorophore) at its calculated K_d concentration.

  • Probe Treatment: Add the aminopyridine probe in a dose-response format. Incubate for 2 hours at 37°C, 5% CO₂.

  • Substrate Addition: Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to ensure only intracellular binding is measured).

  • Measurement: Read dual luminescence on a microplate reader (Donor emission at 460 nm, Acceptor emission at 618 nm).

  • Self-Validation Checkpoint: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms that the unlabeled aminopyridine probe successfully crossed the membrane and competitively displaced the tracer from the kinase active site.

References
  • Title : The promise and peril of chemical probes | Source : Nature Chemical Biology | URL : [Link]

  • Title : Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation | Source : AACR Journals (Cancer Research) | URL : [Link]

  • Title : Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 | Source : Journal of Medicinal Chemistry | URL : [Link]

Safety & Regulatory Compliance

Safety

N-(2-aminopyridin-4-yl)acetamide proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide for N-(2-aminopyridin-4-yl)acetamide As an application scientist managing complex chemical inventories, standardizing the disposal of nitrogen-rich heterocyclic compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide for N-(2-aminopyridin-4-yl)acetamide

As an application scientist managing complex chemical inventories, standardizing the disposal of nitrogen-rich heterocyclic compounds is not merely a regulatory formality—it is a critical safeguard against acute toxicity and environmental contamination. N-(2-aminopyridin-4-yl)acetamide (CAS: 144672-55-9) is a specialized pyridine derivative utilized extensively in drug discovery[1][2]. Due to its unique structural motifs—an aminopyridine core coupled with an acetamide group—its handling, spill response, and final destruction require stringent, causally-linked operational controls.

Physicochemical Profiling and Hazard Causality

To design a self-validating disposal protocol, we must first understand the mechanistic hazards of the molecule. The compound exhibits significant acute toxicity across multiple exposure routes and poses a severe risk of ocular damage[1][3]. Furthermore, its high nitrogen content (three nitrogen atoms per molecule) dictates its thermal degradation profile, which heavily influences downstream waste processing[4][5].

Table 1: Quantitative Hazard and Regulatory Profile of N-(2-aminopyridin-4-yl)acetamide

ParameterValue / ClassificationMechanistic Implication
CAS Number 144672-55-9Unique identifier required for accurate waste manifesting[3].
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Requires complete barrier protection during handling to prevent systemic absorption[1].
Skin/Eye Hazard Skin Irrit. 2 (H315), Eye Dam. 1 (H318)Corrosive potential to ocular tissue necessitates face shields and closed-system handling[3].
Target Organ Toxicity STOT SE 3 (H336)Single exposure may cause respiratory irritation or central nervous system depression[1].
Combustion Byproducts NOx​ , CO , CO2​ Thermal decomposition yields highly toxic nitrogen oxides, mandating specific incineration controls[4][5].

Waste Segregation and Routing Logic

The fundamental principle of aminopyridine waste management is the prevention of cross-reactivity and the mitigation of aerosolized dust[6]. Because N-(2-aminopyridin-4-yl)acetamide is a solid that can form explosive dust clouds under certain conditions, it must be segregated meticulously from strong oxidizers, acids, and acid chlorides[5][6].

DisposalWorkflow A N-(2-aminopyridin-4-yl)acetamide Waste Source B Solid Waste (Powder/Crystals) A->B C Liquid Waste (Organic Solutions) A->C D Contaminated PPE/Consumables A->D E Double-bag in PE/PP Seal tightly B->E F Halogen-free Organic Waste Jug C->F G Chem-Waste Bin (Solid) D->G H High-Temp Incineration (>1000°C) E->H F->H G->H I Alkaline Flue Gas NOx Scrubber H->I

Workflow for the segregation and thermal destruction of aminopyridine derivatives.

Standard Operating Procedure (SOP): Spill Response and Decontamination

A spill of N-(2-aminopyridin-4-yl)acetamide must be managed with a protocol that actively prevents dust generation (which would exacerbate the Acute Tox 4 inhalation hazard)[3][6].

Protocol: Solid Spill Containment and Recovery

  • Area Isolation : Immediately evacuate non-essential personnel from the immediate vicinity. Establish a perimeter to prevent the tracking of the chemical throughout the laboratory.

  • PPE Donning : Responders must wear a fitted N95 or P100 particulate respirator, nitrile gloves (double-gloved), a chemically resistant lab coat, and unvented safety goggles[4].

  • Dust Suppression (Wet Method) : Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., water or a dilute surfactant solution) to bind the particulates and prevent aerosolization[5].

  • Physical Collection : Use non-sparking, static-free tools (such as a conductive plastic scoop) to transfer the wetted material into a high-density polyethylene (HDPE) wide-mouth container[4].

  • Surface Decontamination : Wash the affected area with copious amounts of water and a laboratory-grade detergent. Collect all wash water using absorbent pads[4][5].

  • Waste Manifesting : Seal the HDPE container, label it explicitly with "Toxic Solid Waste: N-(2-aminopyridin-4-yl)acetamide," and transfer it to the satellite accumulation area[6].

Final Disposal and Incineration Mechanisms

The ultimate destruction of N-(2-aminopyridin-4-yl)acetamide relies on high-temperature incineration. Landfilling is strictly prohibited due to the compound's toxicity and potential for groundwater leaching[7].

When subjected to thermal degradation, the aminopyridine and acetamide nitrogen atoms are oxidized, generating lethal nitrogen oxide ( NOx​ ) gases[4][5]. Therefore, the laboratory's waste broker must route this chemical to an authorized hazardous waste incinerator equipped with specific engineering controls[6][7].

Protocol: Preparation for Incineration

  • Solvent Dissolution (Optional but Recommended) : For highly concentrated solid waste, dissolve the material in a combustible, halogen-free organic solvent (e.g., ethanol or acetone). This homogenizes the waste stream and ensures consistent BTU values during incineration.

  • Primary Combustion : The waste is injected into an incinerator operating at temperatures exceeding 1000°C, ensuring the complete cleavage of the stable pyridine ring.

  • Afterburner Processing : Volatilized fragments are passed through an afterburner to ensure complete oxidation of carbonaceous residues into CO2​ [6].

  • Alkaline Scrubbing (Critical Step) : The exhaust gas, now rich in NOx​ , must pass through a flue gas scrubber (typically utilizing a sodium hydroxide solution) to neutralize the acidic nitrogen oxides before atmospheric release[6].

By adhering to these causally linked procedures, laboratories ensure regulatory compliance while safeguarding personnel and the environment from the acute hazards of aminopyridine derivatives.

References

  • NextSDS. "N-(2-aminopyridin-4-yl)acetamide — Chemical Substance Information." NextSDS Database. 1

  • NextSDS. "N-(2-aminopyridin-4-yl)acetamide — Hazard Classifications." NextSDS Database. 3

  • SynQuest Labs. "Safety Data Sheet: 4-Aminopyridine." SynQuest Laboratories. 6

  • Sigma-Aldrich. "N-(2-aminopyridin-4-yl)acetamide | 144672-55-9." Sigma-Aldrich. 2

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. 7

  • Tokyo Chemical Industry (TCI). "Safety Data Sheet: 2-Aminopyridine." TCI Chemicals.

  • Jubilant Ingrevia. "Safety Data Sheet: 4-Aminopyridine." Jubilant Ingrevia. 4

  • Santa Cruz Biotechnology. "Safety Data Sheet: 2-Aminopyrazine." SCBT. 5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.